JJKK 048
Description
Properties
IUPAC Name |
[4-[bis(1,3-benzodioxol-5-yl)methyl]piperidin-1-yl]-(1,2,4-triazol-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O5/c28-23(27-12-24-11-25-27)26-7-5-15(6-8-26)22(16-1-3-18-20(9-16)31-13-29-18)17-2-4-19-21(10-17)32-14-30-19/h1-4,9-12,15,22H,5-8,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSNATLUIXZPMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(C2=CC3=C(C=C2)OCO3)C4=CC5=C(C=C4)OCO5)C(=O)N6C=NC=N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
JJKK-048: A Technical Guide to a Potent and Selective Monoacylglycerol Lipase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
JJKK-048 is a novel, ultrapotent, and highly selective inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2][3] By inhibiting MAGL, JJKK-048 effectively increases the levels of 2-AG in the brain and peripheral tissues, leading to a range of physiological effects, including analgesia. This technical guide provides a comprehensive overview of JJKK-048, including its chemical properties, mechanism of action, in vitro and in vivo pharmacological data, and detailed experimental protocols. The information presented is intended to support further research and development of JJKK-048 as a potential therapeutic agent for various conditions, including pain, neurodegenerative diseases, and cancer.
Chemical Properties and Structure
JJKK-048, with the chemical name {4-[bis-(benzo[d]dioxol-5-yl)methyl]-piperidin-1-yl}(1H-1,2,4-triazol-1-yl)methanone, is a piperidine triazole urea-based compound. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | {4-[bis-(benzo[d]dioxol-5-yl)methyl]-piperidin-1-yl}(1H-1,2,4-triazol-1-yl)methanone | |
| Molecular Formula | C23H22N4O5 | |
| Molecular Weight | 434.44 g/mol | |
| CAS Number | 1515855-97-6 | |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble to 100 mM in DMSO | |
| Storage | Store at -20°C |
Mechanism of Action
JJKK-048 is a potent and selective inhibitor of monoacylglycerol lipase (MAGL). It functions by covalently binding to the catalytic serine residue (S122) within the active site of the MAGL enzyme. This irreversible carbamoylation of the active site serine effectively inactivates the enzyme, preventing the hydrolysis of its primary substrate, 2-arachidonoylglycerol (2-AG). The inhibition of MAGL by JJKK-048 leads to a significant and dose-dependent increase in the levels of 2-AG in the brain and other tissues.
The signaling pathway affected by JJKK-048 is illustrated in the following diagram:
Caption: JJKK-048 inhibits MAGL, preventing 2-AG breakdown and enhancing cannabinoid signaling.
In Vitro Pharmacology
JJKK-048 demonstrates high potency and selectivity for MAGL across different species. The following table summarizes its in vitro activity.
| Target | Species | IC50 (nM) | Selectivity vs. FAAH | Selectivity vs. ABHD6 | Reference |
| MAGL | Human | 0.214 | >13,000-fold | ~630-fold | |
| MAGL | Rat | 0.275 | - | - | |
| MAGL | Mouse | 0.363 | - | - | |
| MAGL | Human/Rodent | <0.4 | - | - |
In Vivo Pharmacology
In vivo studies in mice have confirmed the potent and dose-dependent effects of JJKK-048 on MAGL activity and 2-AG levels in the brain.
| Dose (mg/kg, i.p.) | MAGL Inhibition in Brain (%) | Increase in Brain 2-AG Levels | Analgesic Effect | Reference |
| 0.5 | ~45% | Significant | Yes (writhing test) | |
| 1 | ~80% | Dose-dependent | Yes (writhing & tail-immersion) | |
| 2 | ~80% | Dose-dependent | Yes (writhing & tail-immersion) | |
| 4 | ~90% | Dose-dependent | - |
-
Analgesia: JJKK-048 administration resulted in significant antinociceptive effects in mouse models of pain. A low dose of 0.5 mg/kg produced analgesia in the writhing test without inducing cannabimimetic side effects. Higher doses (1-2 mg/kg) induced analgesia in both the writhing and tail-immersion tests.
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Other CNS Effects: At higher doses, JJKK-048 was observed to cause hypomotility and hypothermia, but not catalepsy.
-
Selectivity: JJKK-048 administration did not affect the brain levels of anandamide (AEA), another major endocannabinoid, demonstrating its selectivity for the 2-AG signaling pathway in vivo.
Experimental Protocols
In Vitro MAGL Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of JJKK-048 against human, rat, and mouse MAGL.
Methodology:
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Enzyme Source: Recombinant human, rat, or mouse MAGL expressed in HEK293 cells.
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Substrate: 2-Arachidonoylglycerol (2-AG).
-
Procedure:
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The enzyme is pre-incubated with varying concentrations of JJKK-048 in an appropriate buffer.
-
The reaction is initiated by the addition of the substrate, 2-AG.
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The hydrolysis of 2-AG is monitored over time using a suitable detection method, such as liquid chromatography-mass spectrometry (LC-MS) to quantify the remaining 2-AG or the formation of arachidonic acid.
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The rate of reaction at each inhibitor concentration is calculated and compared to the control (no inhibitor).
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IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
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The general workflow for determining the in vitro IC50 is depicted below:
Caption: Workflow for determining the IC50 of JJKK-048 against MAGL.
In Vivo MAGL Inhibition and 2-AG Level Measurement in Mice
Objective: To assess the in vivo potency of JJKK-048 in inhibiting brain MAGL activity and elevating brain 2-AG levels.
Methodology:
-
Animals: Male C57Bl/6J mice.
-
Drug Administration: JJKK-048 is administered via intraperitoneal (i.p.) injection at various doses (e.g., 0.1-4 mg/kg). A vehicle control group is also included.
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Tissue Collection: At a specified time point after administration (e.g., 30 minutes), mice are euthanized, and brains are rapidly removed and flash-frozen.
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MAGL Activity Assay (Activity-Based Protein Profiling - ABPP):
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Brain tissue is homogenized in a suitable buffer.
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The homogenate is incubated with a fluorescently tagged activity-based probe that covalently binds to the active site of serine hydrolases, including MAGL.
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Proteins are separated by SDS-PAGE.
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The fluorescence of the MAGL band is quantified to determine the level of active enzyme. A reduction in fluorescence in the JJKK-048-treated groups compared to the vehicle group indicates MAGL inhibition.
-
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2-AG Quantification (LC-MS):
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Lipids are extracted from a separate portion of the brain homogenate.
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2-AG levels are quantified using a validated liquid chromatography-mass spectrometry (LC-MS) method with an appropriate internal standard.
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Conclusion
JJKK-048 is a powerful research tool and a promising therapeutic lead compound. Its high potency and selectivity for MAGL make it an ideal candidate for studying the physiological and pathophysiological roles of the 2-AG signaling pathway. Further investigation into its pharmacokinetic properties, long-term safety profile, and efficacy in various disease models is warranted to fully elucidate its therapeutic potential.
References
An In-depth Technical Guide on the Biological Activity of JJKK-048
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of JJKK-048, a potent and selective inhibitor of monoacylglycerol lipase (MAGL). The information is compiled from preclinical research and is intended to inform researchers, scientists, and professionals in the field of drug development.
Core Mechanism of Action
JJKK-048 is an ultrapotent and highly selective inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system.[1][2][3] MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, JJKK-048 effectively increases the levels of 2-AG in various tissues, including the brain. This elevation of 2-AG enhances the signaling of cannabinoid receptors, primarily CB1 and CB2, leading to a range of physiological effects. The inhibition of MAGL by JJKK-048 is achieved through covalent modification of the catalytic serine (S122) in the active site of the enzyme, forming a carbamate adduct. While initially characterized as irreversible, further in vivo studies suggest a slowly reversible mechanism of action.
References
- 1. In Vivo Characterization of the Ultrapotent Monoacylglycerol Lipase Inhibitor {4-[bis-(benzo[d][1,3]dioxol-5-yl)methyl]-piperidin-1-yl}(1H-1,2,4-triazol-1-yl)methanone (JJKK-048) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JJKK-048 | MAGL inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Effects of JJKK 048 on 2-Arachidonoylglycerol (2-AG) Levels
This technical guide provides a comprehensive overview of the potent and selective monoacylglycerol lipase (MAGL) inhibitor, this compound, and its specific effects on the levels of the endocannabinoid 2-arachidonoylglycerol (2-AG). This document details its mechanism of action, presents quantitative data from in vivo and in vitro studies, outlines experimental protocols, and visualizes the relevant biological pathways and workflows.
Introduction: this compound and the Endocannabinoid System
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes. A key component of the ECS is the endocannabinoid 2-arachidonoylglycerol (2-AG), a full agonist for the cannabinoid receptors CB1 and CB2.[1][2][3] The signaling function of 2-AG is primarily terminated by the serine hydrolase monoacylglycerol lipase (MAGL), which hydrolyzes 2-AG into arachidonic acid and glycerol.[4][5]
This compound, {4-[bis-(benzo[d]dioxol-5-yl)methyl]-piperidin-1-yl}(1H-1,2,4-triazol-1-yl)methanone, is an ultrapotent and highly selective inhibitor of MAGL. By blocking the primary degradation pathway of 2-AG, this compound serves as a powerful pharmacological tool to elevate 2-AG levels, enabling detailed study of its downstream effects and therapeutic potential in conditions like pain, neurodegenerative disorders, and cancer.
Mechanism of Action
This compound acts as an irreversible covalent inhibitor of MAGL. It covalently binds to the catalytic serine residue (S122) within the active site of the MAGL enzyme, forming a stable carbamate adduct. This modification effectively inactivates the enzyme, preventing the hydrolysis of 2-AG. The consequence is a significant and selective increase in the tissue and brain levels of 2-AG, with minimal impact on the levels of anandamide (AEA), the other major endocannabinoid.
Quantitative Data Presentation
The potency, selectivity, and in vivo efficacy of this compound have been quantitatively characterized. The following tables summarize the key data.
Table 1: Potency and Selectivity of this compound
| Target Enzyme | IC₅₀ Value | Species | Notes |
|---|---|---|---|
| MAGL | 0.4 nM | Not Specified | Potent inhibition. |
| MAGL | 214 pM | Human | High potency against human MAGL. |
| MAGL | 275 pM | Rat | High potency against rat MAGL. |
| MAGL | 363 pM | Mouse | High potency against mouse MAGL. |
| FAAH | >13,000-fold less potent | Not Specified | Highly selective over fatty acid amide hydrolase (FAAH). |
| ABHD6 | ~630-fold less potent | Not Specified | Selective over α/β-hydrolase domain 6 (ABHD6). |
Table 2: In Vivo Effects of this compound on Mouse Brain MAGL Activity and 2-AG Levels
| This compound Dose (i.p.) | MAGL Inhibition (%) | Effect on Brain 2-AG Levels | Effect on Brain AEA Levels |
|---|---|---|---|
| 0.1 mg/kg | Not specified | Dose-dependent increase | Unaffected |
| 0.5 mg/kg | ~45% | Dose-dependent increase | Unaffected |
| 1.0 mg/kg | ~80% | Dose-dependent increase | Unaffected |
| 2.0 mg/kg | ~80% | Dose-dependent increase | Unaffected |
| 4.0 mg/kg | ~90% | Dose-dependent increase | Unaffected |
Data derived from acute administration in male C57Bl/6J mice, with analysis performed 30 minutes post-injection.
Experimental Protocols
The following protocols are based on methodologies described in the characterization of this compound.
In Vivo Administration and Tissue Collection
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Animal Model: Male C57Bl/6J or Albino Swiss mice are used.
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Compound Preparation: this compound is dissolved in a vehicle, such as a solution containing 10% DMSO and 90% (20% SBE-β-CD in Saline).
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Administration: A single dose of this compound (ranging from 0.1 to 4 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection.
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Time Course: For acute studies, animals are sacrificed at a specific time point post-injection (e.g., 30 minutes).
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Tissue Collection: Brain and other peripheral tissues (liver, spleen, heart) are rapidly removed, frozen (e.g., in liquid nitrogen), and stored at -80°C until analysis.
Measurement of 2-AG Levels (Lipid Extraction and LC-MS/MS)
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Homogenization: Frozen brain tissue is homogenized in a suitable buffer, often containing internal standards for quantification.
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Lipid Extraction: An organic solvent extraction (e.g., using a mixture of chloroform, methanol, and water) is performed to isolate lipids, including 2-AG, from the homogenate.
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Analysis: The extracted lipid samples are analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique allows for the sensitive and specific quantification of 2-AG levels relative to the internal standard. While specific parameters for JJKK-048 studies are not detailed in the search results, this is the standard method for endocannabinoid measurement.
Activity-Based Protein Profiling (ABPP) of MAGL Activity
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Objective: To measure the functional inhibition of MAGL and other serine hydrolases in tissue samples.
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Tissue Preparation: Brain homogenates are prepared from this compound-treated and vehicle-treated animals.
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Probe Incubation: The homogenates are incubated with a fluorescently tagged activity-based probe that covalently binds to the active site of serine hydrolases.
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SDS-PAGE: The labeled proteins are separated by size using SDS-polyacrylamide gel electrophoresis.
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Visualization: The gel is scanned for fluorescence. The intensity of the band corresponding to MAGL indicates the amount of active enzyme. A reduction in fluorescence intensity in the this compound-treated samples compared to vehicle controls demonstrates target engagement and inhibition.
Visualizations: Pathways and Workflows
Signaling Pathway: this compound Mechanism of Action
References
- 1. Druggable Targets in Endocannabinoid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endocannabinoid signaling pathways: beyond CB1R and CB2R - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Endogenous Cannabinoid 2-Arachidonoylglycerol Is Intravenously Self-Administered by Squirrel Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
JJKK 048: An In-Depth Technical Guide to its Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
JJKK 048 is a potent and highly selective inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system.[1][2] MAGL is primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), a critical signaling molecule involved in a variety of physiological processes, including pain, inflammation, and neurotransmission. By inhibiting MAGL, this compound elevates the levels of 2-AG, thereby potentiating its effects. This whitepaper provides a comprehensive technical overview of the selectivity profile of this compound, detailing its on-target potency and off-target interactions. It includes quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action
This compound acts as a covalent inhibitor of MAGL. It irreversibly binds to the catalytic serine residue (S122) within the active site of the enzyme, forming a stable carbamate adduct.[1] This covalent modification effectively inactivates the enzyme, preventing the hydrolysis of 2-AG.
Selectivity Profile of this compound
The selectivity of a pharmacological inhibitor is a critical determinant of its therapeutic potential and safety profile. This compound has been characterized as a highly selective inhibitor of MAGL, with significantly lower activity against other related enzymes in the endocannabinoid system and the broader serine hydrolase superfamily.
Quantitative Selectivity Data
The inhibitory potency of this compound against its primary target, MAGL, and key off-targets, fatty acid amide hydrolase (FAAH) and α/β-hydrolase domain containing 6 (ABHD6), has been determined through various in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Enzyme | Species | IC50 Value | Selectivity over MAGL (approx.) |
| Monoacylglycerol Lipase (MAGL) | Human | 0.214 nM[1] | - |
| Rat | 0.275 nM | - | |
| Mouse | 0.363 nM | - | |
| General | 0.4 nM | - | |
| Fatty Acid Amide Hydrolase (FAAH) | Human/Rat | >13,000-fold less potent than MAGL | >13,000x |
| α/β-hydrolase domain containing 6 (ABHD6) | Human | ~630-fold less potent than MAGL | ~630x |
Note: IC50 values can vary slightly between different experimental setups and assay conditions.
Beyond FAAH and ABHD6, competitive activity-based protein profiling (ABPP) in mouse brain membrane proteomes revealed that MAGL was the only detectable target of this compound at concentrations up to 100 nM. Furthermore, this compound has shown no binding to cannabinoid receptors CB1 or CB2.
Signaling Pathway
This compound modulates the endocannabinoid signaling pathway by preventing the degradation of 2-AG. This leads to an accumulation of 2-AG, which can then activate cannabinoid receptors, primarily CB1 and CB2, leading to various downstream cellular responses.
Experimental Protocols
The determination of the selectivity profile of this compound relies on robust biochemical and proteomic assays. The following are detailed methodologies for key experiments.
Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is a powerful chemoproteomic technique used to assess the potency and selectivity of inhibitors against entire enzyme families in their native biological context.
Objective: To determine the IC50 of this compound for MAGL and to profile its selectivity against other serine hydrolases in complex proteomes.
Materials:
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Mouse brain membrane proteome
-
This compound
-
Fluorophosphonate (FP) probe conjugated to a reporter tag (e.g., TAMRA or biotin)
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SDS-PAGE gels
-
Fluorescence gel scanner or streptavidin-HRP for western blotting
Procedure:
-
Proteome Preparation: Mouse brain tissue is homogenized and subjected to ultracentrifugation to isolate the membrane fraction, which is rich in MAGL.
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Inhibitor Incubation: Aliquots of the membrane proteome are pre-incubated with varying concentrations of this compound (or vehicle control) for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for target engagement.
-
Probe Labeling: A broad-spectrum serine hydrolase activity-based probe, such as a fluorophosphonate-TAMRA (FP-TAMRA), is added to the proteome samples and incubated for a defined period. The FP probe covalently labels the active site of serine hydrolases that are not already blocked by this compound.
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Quenching and Denaturation: The labeling reaction is quenched by the addition of SDS-PAGE loading buffer.
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Gel Electrophoresis: The proteins are separated by size using SDS-PAGE.
-
Visualization and Analysis:
-
For fluorescent probes (e.g., FP-TAMRA), the gel is imaged using a fluorescence scanner. The intensity of the band corresponding to MAGL will decrease with increasing concentrations of this compound.
-
For biotinylated probes, the proteins are transferred to a membrane and detected by western blotting with streptavidin-HRP.
-
-
IC50 Determination: The band intensities are quantified, and the data is plotted as a function of this compound concentration. The IC50 value is calculated by fitting the data to a dose-response curve.
In Vitro MAGL Inhibition Assay (IC50 Determination)
This assay is used to determine the potency of this compound against purified or recombinantly expressed MAGL.
Objective: To quantify the IC50 value of this compound for MAGL.
Materials:
-
Purified or recombinant MAGL enzyme
-
This compound
-
A suitable MAGL substrate (e.g., a fluorogenic or chromogenic substrate)
-
Assay buffer
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Preparation: A solution of MAGL enzyme is prepared in the assay buffer. A dilution series of this compound is also prepared.
-
Pre-incubation: The MAGL enzyme solution is pre-incubated with the different concentrations of this compound (and a vehicle control) in a microplate for a set time to allow for binding.
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Reaction Initiation: The enzymatic reaction is initiated by the addition of the MAGL substrate to each well.
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Kinetic Measurement: The plate is immediately placed in a microplate reader, and the rate of product formation is measured over time by monitoring the change in fluorescence or absorbance.
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Data Analysis: The initial reaction velocities are calculated for each inhibitor concentration. The percentage of inhibition is determined relative to the vehicle control.
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IC50 Calculation: The percent inhibition is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
This compound is a highly potent and selective inhibitor of monoacylglycerol lipase. Its selectivity has been rigorously established through in vitro enzymatic assays and competitive activity-based protein profiling in native biological systems. The data presented in this technical guide underscores the high degree of selectivity of this compound for MAGL over other key serine hydrolases, including FAAH and ABHD6. This remarkable selectivity profile, combined with its potent on-target activity, makes this compound a valuable research tool for studying the physiological and pathological roles of the endocannabinoid system and a promising candidate for further therapeutic development.
References
JJKK-048: A Technical Guide to a Potent Monoacylglycerol Lipase Inhibitor for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
JJKK-048 is a highly potent and selective inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By blocking MAGL activity, JJKK-048 elevates 2-AG levels in the brain and peripheral tissues, thereby modulating the endocannabinoid system. This whitepaper provides a comprehensive overview of the technical details of JJKK-048, including its mechanism of action, quantitative data on its potency and selectivity, detailed experimental protocols for its use in preclinical models, and its effects on key signaling pathways. This document is intended to serve as a resource for researchers investigating the therapeutic potential of MAGL inhibition in various disease models, including pain, neuroinflammation, and cancer.
Core Concepts and Mechanism of Action
JJKK-048 is a piperidine-based triazole urea that acts as an ultrapotent and highly selective inhibitor of MAGL.[1] Its mechanism of action involves the formation of a covalent carbamate adduct with the catalytic serine residue (S122) in the active site of the MAGL enzyme.[2] This covalent modification inactivates the enzyme, preventing the hydrolysis of 2-AG into arachidonic acid and glycerol.[2] The inhibition by JJKK-048 is slowly reversible, which may be attributed to the lack of steric hindrance of the carbamate adduct with the catalytic serine.[1]
The primary consequence of MAGL inhibition by JJKK-048 is the significant and dose-dependent elevation of 2-AG levels in various tissues, most notably the brain.[1] Importantly, JJKK-048 demonstrates high selectivity for MAGL over other key enzymes in the endocannabinoid system, such as fatty acid amide hydrolase (FAAH), the enzyme that degrades anandamide (AEA). This selectivity ensures that JJKK-048 specifically modulates the 2-AG signaling pathway without significantly affecting AEA levels.
Quantitative Data
The potency and selectivity of JJKK-048 have been characterized across different species and against related enzymes. The following tables summarize the key quantitative data.
| Table 1: In Vitro Potency of JJKK-048 (IC50 Values) | |
| Target | IC50 Value |
| Human MAGL | 214 pM |
| Rat MAGL | 275 pM |
| Mouse MAGL | 363 pM |
| Table 2: In Vitro Selectivity of JJKK-048 | |
| Enzyme | Selectivity vs. MAGL |
| Fatty Acid Amide Hydrolase (FAAH) | >1000-fold |
| ABHD6 | >100-fold |
| Table 3: In Vivo Efficacy of JJKK-048 in Mice (Acute Intraperitoneal Administration) | |
| Dosage (mg/kg) | Brain MAGL Inhibition (%) | Brain 2-AG Level Increase |
|---|---|---|
| 0.1 | Not reported | Not reported |
| 0.5 | ~45% | Significant increase |
| 1.0 | ~80% | Dose-dependent increase |
| 2.0 | ~80% | Dose-dependent increase |
| 4.0 | ~90% | Massive increase |
Signaling Pathways
The inhibition of MAGL by JJKK-048 initiates a cascade of downstream effects by modulating several interconnected signaling pathways.
Enhanced 2-AG Signaling
The primary effect of JJKK-048 is the potentiation of 2-AG signaling. Elevated levels of 2-AG lead to increased activation of cannabinoid receptors, primarily CB1 and CB2. This enhanced signaling can lead to various physiological effects, including analgesia and reduced neuroinflammation.
Figure 1: JJKK-048 enhances 2-AG signaling.
Reduction of Prostaglandin Synthesis
By preventing the breakdown of 2-AG, JJKK-048 also reduces the bioavailability of arachidonic acid, a key precursor for the synthesis of prostaglandins, which are pro-inflammatory molecules. This contributes to the anti-inflammatory effects of JJKK-048.
Figure 2: JJKK-048 reduces prostaglandin synthesis.
Inhibition of NF-κB Signaling in Cancer
In some cancer models, MAGL overexpression has been linked to the activation of the NF-κB signaling pathway, which promotes tumor progression. By inhibiting MAGL, JJKK-048 may downregulate NF-κB activity, leading to reduced cancer cell proliferation and invasion.
References
JJKK-048: A Technical Guide for Pain Research Professionals
An In-depth Exploration of a Potent and Selective Monoacylglycerol Lipase (MAGL) Inhibitor for Analgesic Drug Development
This technical guide provides a comprehensive overview of JJKK-048, a potent and highly selective inhibitor of monoacylglycerol lipase (MAGL), for researchers, scientists, and professionals engaged in pain research and the development of novel analgesic therapies. JJKK-048 has demonstrated significant promise in preclinical models of pain by modulating the endocannabinoid system.
Core Mechanism of Action
JJKK-048 exerts its effects by inhibiting the monoacylglycerol lipase (MAGL) enzyme.[1][2][3] MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[2] By inhibiting MAGL, JJKK-048 leads to an increase in the levels of 2-AG in the brain and peripheral tissues.[1] This elevation of 2-AG enhances the activation of cannabinoid receptors, which are key components of the endogenous pain-modulating system. JJKK-048 covalently binds to the catalytic serine (S122) at the active site of MAGL, forming a carbamate adduct that inhibits the enzyme's hydrolytic activity on 2-AG.
Potency and Selectivity
JJKK-048 is characterized by its high potency and selectivity for MAGL. This specificity is crucial for minimizing off-target effects and enhancing its therapeutic potential.
| Parameter | Species | Value |
| IC50 | Human | 214 pM |
| Rat | 275 pM | |
| Mouse | 363 pM | |
| (General) | 0.4 nM | |
| Selectivity | Over FAAH | >13,000-fold |
| Over ABHD6 | ~630-fold |
Table 1: Potency and Selectivity of JJKK-048. IC50 values represent the concentration of JJKK-048 required to inhibit 50% of MAGL activity. Selectivity is shown as a fold-difference in inhibitory activity against other key enzymes of the endocannabinoid system, fatty acid amide hydrolase (FAAH) and α/β-hydrolase domain containing 6 (ABHD6).
Preclinical Efficacy in Pain Models
In vivo studies in animal models have demonstrated the analgesic effects of JJKK-048. Acute administration of the compound has been shown to produce antinociception in various pain models.
| Dose (mg/kg, i.p.) | Effect on MAGL Inhibition (Brain) | Effect on Brain 2-AG Levels | Analgesic Effect | Side Effects | Animal Model |
| 0.1 - 4 | Dose-dependent blockade | Dose-dependent increase | - | - | C57Bl/6J mice |
| 0.5 | ~45% inhibition | - | Significant analgesia in writhing test | No cannabimimetic side effects | Male Albino Swiss mice |
| 1 | ~80% inhibition | - | Analgesia in writhing and tail-immersion tests | Hypomotility and hypothermia, but no catalepsy | Male Albino Swiss mice |
| 2 | ~80% inhibition | - | Analgesia in writhing and tail-immersion tests | Hypomotility and hypothermia, but no catalepsy | Male Albino Swiss mice |
| 4 | ~90% inhibition | - | - | - | C57Bl/6J mice |
Table 2: In Vivo Effects of JJKK-048 in Mice. This table summarizes the dose-dependent effects of intraperitoneally (i.p.) administered JJKK-048 on brain MAGL activity, 2-AG levels, and behavioral responses in pain models.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the key experimental protocols used in the preclinical evaluation of JJKK-048.
In Vivo MAGL Inhibition Assay
This protocol is designed to assess the in vivo potency of JJKK-048 in inhibiting MAGL activity in brain and peripheral tissues.
Materials:
-
JJKK-048
-
Vehicle solution
-
Male C57Bl/6J mice (8 weeks old)
-
Tissue homogenization buffer
-
Activity-based protein profiling probes (e.g., TAMRA-FP)
-
SDS-PAGE gels and imaging system
Procedure:
-
Administer JJKK-048 at doses ranging from 0.1 to 4 mg/kg via intraperitoneal (i.p.) injection to male C57Bl/6J mice. A control group receives the vehicle solution.
-
After a 30-minute incubation period, sacrifice the mice by an approved ethical method.
-
Immediately dissect and collect the brain and other peripheral tissues of interest (e.g., liver, spleen, heart, skeletal muscle).
-
Homogenize the collected tissues in an appropriate buffer.
-
Perform gel-based activity-based protein profiling (ABPP) to assess the activity of MAGL and other serine hydrolases.
-
Analyze the gels to quantify the dose-dependent blockade of MAGL activity by JJKK-048.
Behavioral Pain Assays
These protocols are used to evaluate the analgesic effects of JJKK-048 in mouse models of pain.
1. Writhing Test (Visceral Pain Model)
Procedure:
-
Administer JJKK-048 (0.5-2 mg/kg, i.p.) or vehicle to male Albino Swiss mice.
-
After a predetermined pretreatment time, induce visceral pain by intraperitoneally injecting a dilute solution of acetic acid.
-
Immediately place the mouse in an observation chamber.
-
Count the number of "writhes" (a characteristic stretching and constriction of the abdomen) over a defined period (e.g., 20 minutes).
-
A reduction in the number of writhes in the JJKK-048-treated group compared to the vehicle group indicates an analgesic effect.
2. Tail-Immersion Test (Thermal Pain Model)
Procedure:
-
Administer JJKK-048 (1-2 mg/kg, i.p.) or vehicle to male Albino Swiss mice.
-
At the time of peak drug effect, gently restrain the mouse.
-
Immerse the distal portion of the tail into a thermostatically controlled water bath.
-
Measure the latency (in seconds) for the mouse to flick or withdraw its tail from the hot water. A cut-off time is used to prevent tissue damage.
-
An increase in the tail-withdrawal latency in the JJKK-048-treated group compared to the vehicle group indicates thermal antinociception.
Clinical Development Status
As of the latest available information, there are no registered clinical trials specifically investigating JJKK-048 for pain in humans. The research on JJKK-048 appears to be in the preclinical stage of development. The potent and selective profile of JJKK-048, along with its demonstrated efficacy in animal models of pain, suggests its potential as a candidate for future clinical investigation.
Conclusion
JJKK-048 is a powerful research tool and a promising therapeutic candidate for the treatment of pain. Its high potency and selectivity for MAGL allow for the targeted modulation of the endocannabinoid system, offering a potential advantage over non-selective cannabinoid-based therapies. The preclinical data strongly support its analgesic effects. Further investigation, including progression into clinical trials, will be necessary to fully elucidate the therapeutic potential of JJKK-048 in human pain conditions.
References
- 1. JJKK 048 | Monoacylglycerol Lipase | Tocris Bioscience [tocris.com]
- 2. In Vivo Characterization of the Ultrapotent Monoacylglycerol Lipase Inhibitor {4-[bis-(benzo[d][1,3]dioxol-5-yl)methyl]-piperidin-1-yl}(1H-1,2,4-triazol-1-yl)methanone (JJKK-048) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
JJKK 048: A Potent Monoacylglycerol Lipase Inhibitor for Neurodegenerative Disease Models
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Neuroinflammation and excitotoxicity are key pathological drivers in a range of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. A promising therapeutic strategy to counteract these processes is the modulation of the endocannabinoid system, particularly by enhancing the signaling of 2-arachidonoylglycerol (2-AG). JJKK 048 is an ultrapotent and highly selective inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of 2-AG in the central nervous system. By inhibiting MAGL, this compound elevates the levels of neuroprotective 2-AG while simultaneously reducing the production of pro-inflammatory arachidonic acid and its downstream metabolites. This dual action makes this compound a compelling candidate for investigation in various neurodegenerative disease models. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and the therapeutic rationale for its application in neurodegenerative disease research.
Introduction to this compound
This compound is a synthetic, small-molecule inhibitor of monoacylglycerol lipase (MAGL).[1] It belongs to a class of piperidine triazole urea compounds and is characterized by its high potency and selectivity for MAGL over other serine hydrolases, such as fatty acid amide hydrolase (FAAH) and α/β-hydrolase domain containing 6 (ABHD6). The therapeutic potential of MAGL inhibitors in neurodegenerative disorders is underscored by their ability to simultaneously enhance neuroprotective endocannabinoid signaling and suppress neuroinflammatory pathways.[2][3]
Mechanism of Action and Signaling Pathway
This compound acts as a covalent, irreversible inhibitor of MAGL. It covalently modifies the catalytic serine residue (S122) in the active site of the MAGL enzyme, forming a stable carbamate adduct. This inactivation of MAGL leads to a significant and sustained elevation of its primary substrate, the endocannabinoid 2-arachidonoylglycerol (2-AG), in the brain.
The therapeutic effects of this compound are mediated through a dual signaling pathway:
-
Enhanced 2-AG Signaling: Elevated 2-AG levels lead to increased activation of cannabinoid receptors, primarily CB1 and CB2. Activation of these receptors has been shown to be neuroprotective, reducing excitotoxicity, oxidative stress, and apoptosis.
-
Reduced Pro-inflammatory Mediators: By blocking the hydrolysis of 2-AG, this compound reduces the bioavailability of arachidonic acid (AA), a precursor for the synthesis of pro-inflammatory eicosanoids such as prostaglandins (PGs). This reduction in PGs helps to dampen neuroinflammatory responses mediated by microglia and astrocytes.
Quantitative Pharmacological Data
This compound has demonstrated exceptional potency and selectivity in both in vitro and in vivo studies. The following tables summarize the key quantitative data available for this compound and the related, well-studied MAGL inhibitor, JZL184.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Species | IC50 | Selectivity vs. FAAH | Selectivity vs. ABHD6 | Reference |
| MAGL | Human | 214 pM | >13,000-fold | ~630-fold | |
| Rat | 275 pM | - | - | ||
| Mouse | 363 pM | - | - | ||
| FAAH | - | >10 µM | - | - | |
| ABHD6 | - | ~250 nM | - | - |
Table 2: In Vivo Effects of this compound in Mice
| Dosage (i.p.) | Effect on Brain MAGL Activity | Effect on Brain 2-AG Levels | Animal Model | Reference |
| 0.1 - 4 mg/kg | Dose-dependent inhibition | Dose-dependent increase | C57Bl/6J mice | |
| 0.5 mg/kg | ~45% inhibition | - | C57Bl/6J mice | |
| 1 mg/kg | ~80% inhibition | - | C57Bl/6J mice | |
| 4 mg/kg | ~90% inhibition | - | C57Bl/6J mice |
Table 3: Effects of the MAGL Inhibitor JZL184 in Neurodegenerative Disease Models
| Disease Model | Animal Model | JZL184 Dosage | Key Findings | Reference |
| Alzheimer's Disease | 5XFAD APP transgenic mice | 12 mg/kg, i.p., 3x/week for 8 weeks | Reduced Aβ production and deposition; suppressed neuroinflammation; improved synaptic plasticity and memory. | |
| Alzheimer's Disease | APdE9 mice | 40 mg/kg, daily for 1 month | Decreased Iba1-immunoreactive microglia; reduced total Aβ burden. | |
| Parkinson's Disease | Chronic MPTP mouse model | 8 mg/kg, chronic administration | Prevented motor impairment; preserved the nigrostriatal pathway; altered glial cell phenotype. |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound and other MAGL inhibitors in the context of neurodegeneration research.
In Vivo Administration of this compound
Objective: To assess the in vivo effects of this compound on brain MAGL activity and 2-AG levels.
Materials:
-
This compound
-
Dimethylsulfoxide (DMSO)
-
2-hydroxypropyl-β-cyclodextrin
-
Saline
-
Male C57Bl/6J mice or other appropriate rodent model
Procedure:
-
Prepare the vehicle solution: 5% (v/v) DMSO in 10% (w/v) 2-hydroxypropyl-β-cyclodextrin in saline. Gently heat to dissolve.
-
Dissolve this compound in the vehicle to the desired concentration.
-
Administer this compound or vehicle to mice via intraperitoneal (i.p.) injection at a volume of 10 ml/kg.
-
At the desired time point post-injection (e.g., 30 minutes), sacrifice the mice by decapitation.
-
Immediately dissect the brain and other tissues of interest and flash-freeze in liquid nitrogen for subsequent analysis (e.g., activity-based protein profiling, LC-MS/MS for endocannabinoid levels).
Assessment of MAGL Inhibition in Alzheimer's Disease Mouse Models (using JZL184 as a proxy)
Objective: To evaluate the therapeutic efficacy of MAGL inhibition in a transgenic mouse model of Alzheimer's disease.
Materials:
-
JZL184
-
Vehicle (e.g., 18:1:1 saline:emulphor:ethanol)
-
5XFAD APP transgenic mice
-
Wild-type littermates as controls
Procedure:
-
At a specified age (e.g., 4 months), begin treatment with JZL184 (12 mg/kg) or vehicle via i.p. injection.
-
Administer the treatment three times per week for a duration of 8 weeks.
-
Following the treatment period, perform behavioral testing to assess cognitive function (e.g., Morris water maze, Y-maze).
-
After behavioral testing, sacrifice the animals and collect brain tissue for histological and biochemical analyses.
-
Immunohistochemistry: Stain brain sections for Aβ plaques (e.g., using 4G8 antibody), activated microglia (e.g., Iba1 or CD11b), and reactive astrocytes (e.g., GFAP).
-
Biochemical analysis: Measure levels of Aβ40 and Aβ42 via ELISA, and assess levels of synaptic proteins (e.g., synaptophysin, PSD-95) by Western blot.
Therapeutic Rationale in Neurodegenerative Disease Models
The inhibition of MAGL by this compound presents a multi-faceted therapeutic approach for neurodegenerative diseases:
-
Alzheimer's Disease (AD): MAGL inhibition has been shown to reduce the production and accumulation of β-amyloid (Aβ) and suppress neuroinflammation in AD mouse models. By elevating 2-AG, this compound may also promote synaptic plasticity and improve cognitive function, which are impaired in AD.
-
Parkinson's Disease (PD): Neuroinflammation is a key contributor to the progressive loss of dopaminergic neurons in PD. Pharmacological blockade of MAGL has demonstrated neuroprotective effects in PD mouse models, preserving the nigrostriatal pathway and preventing motor deficits.
-
Multiple Sclerosis (MS) and other Neuroinflammatory Conditions: The anti-inflammatory effects of MAGL inhibition are highly relevant to MS, where demyelination and neurodegeneration are driven by an autoimmune inflammatory response. By reducing pro-inflammatory prostaglandins and enhancing the immunomodulatory effects of 2-AG, this compound could potentially reduce lesion formation and progression.
Conclusion
This compound is a powerful and selective research tool for investigating the role of the endocannabinoid system in neurodegenerative diseases. Its ability to potently inhibit MAGL, thereby increasing neuroprotective 2-AG levels and decreasing pro-inflammatory arachidonic acid metabolites, provides a strong rationale for its use in preclinical models of Alzheimer's disease, Parkinson's disease, and other neurological disorders characterized by neuroinflammation and neuronal damage. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound.
References
JJKK-048: A Technical Whitepaper on a Novel MAGL Inhibitor for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
JJKK-048 is a highly potent and selective inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system.[1] MAGL is responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), converting it into arachidonic acid and glycerol.[2] By inhibiting MAGL, JJKK-048 leads to an accumulation of 2-AG, which has shown therapeutic potential in a variety of disease models, including cancer. This technical guide provides an in-depth overview of JJKK-048, with a focus on its application in cancer research, particularly in overcoming drug resistance in triple-negative breast cancer (TNBC).
Mechanism of Action
JJKK-048 is an irreversible, covalent inhibitor of MAGL. It forms a carbamate adduct with the catalytic serine residue (S122) in the active site of the enzyme, effectively blocking its hydrolytic activity.[1] This inhibition leads to a significant and sustained elevation of 2-AG levels in tissues. The increased 2-AG can then modulate various signaling pathways, including the NF-κB pathway, which is implicated in inflammation and cancer progression.
JJKK-048 in Cancer Research
Recent studies have highlighted the potential of JJKK-048 as a therapeutic agent in cancer. One key area of investigation is its ability to overcome drug resistance. In the context of TNBC, JJKK-048 has been shown to ameliorate resistance to the multi-kinase inhibitor regorafenib. This effect is mediated through the downregulation of the ATP-binding cassette transporter G2 (ABCG2), a protein that actively pumps chemotherapeutic drugs out of cancer cells.
The proposed mechanism involves the inhibition of the NF-κB signaling pathway by the elevated levels of 2-AG resulting from MAGL inhibition by JJKK-048. Reduced NF-κB activity leads to decreased transcription of the ABCG2 gene, resulting in lower levels of the ABCG2 protein on the cancer cell surface. This, in turn, increases the intracellular concentration and efficacy of co-administered anticancer drugs like regorafenib.
Quantitative Data
The following tables summarize key quantitative data regarding the activity and effects of JJKK-048.
| Parameter | Species | Value | Reference |
| IC50 (MAGL) | Human | 214 pM | [1] |
| IC50 (MAGL) | Mouse | 363 pM | [1] |
| IC50 (MAGL) | Rat | 275 pM |
Table 1: In Vitro Potency of JJKK-048 against MAGL
| Cell Line | Treatment | Parameter | Value | Reference |
| MDA-MB-231 | JJKK-048 | IC50 (Cell Viability) | 61 µM | |
| MDA-MB-231 | Hypoxia + JJKK-048 | ABCG2 mRNA fold change vs. Hypoxia alone | ~0.5-fold decrease | |
| MDA-MB-231 | Hypoxia + JJKK-048 | Intracellular Regorafenib Accumulation vs. Hypoxia alone | Significant increase |
Table 2: Effects of JJKK-048 on Triple-Negative Breast Cancer Cells
Experimental Protocols
This section provides detailed methodologies for key experiments involving JJKK-048 in the context of cancer research.
Cell Viability Assay (Resazurin-Based)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of JJKK-048 on cancer cell lines.
Materials:
-
MDA-MB-231 triple-negative breast cancer cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin
-
JJKK-048 stock solution (in DMSO)
-
Resazurin sodium salt
-
96-well plates
-
Plate reader (fluorimeter)
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of JJKK-048 in complete DMEM from the stock solution. Remove the medium from the wells and add 100 µL of the JJKK-048 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Resazurin Addition: Prepare a 0.15 mg/mL solution of resazurin in PBS. Add 10 µL of the resazurin solution to each well.
-
Final Incubation: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, protected from light.
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the JJKK-048 concentration and determine the IC50 value using a non-linear regression curve fit.
Quantitative Real-Time PCR (qRT-PCR) for ABCG2 Expression
This protocol is used to quantify the effect of JJKK-048 on the mRNA expression of the ABCG2 gene.
Materials:
-
MDA-MB-231 cells
-
JJKK-048
-
Cobalt chloride (CoCl2) for inducing hypoxia-mimicking conditions
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green qPCR Master Mix
-
qRT-PCR instrument
-
Primers for ABCG2 and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Treatment: Seed MDA-MB-231 cells in 6-well plates. Once confluent, treat the cells with CoCl2 (to mimic hypoxia) and/or JJKK-048 for the desired time (e.g., 24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qRT-PCR: Set up the qRT-PCR reaction by mixing the cDNA template, SYBR Green Master Mix, and the specific primers for ABCG2 and the housekeeping gene.
-
Thermal Cycling: Perform the qRT-PCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in ABCG2 mRNA expression, normalized to the housekeeping gene.
Intracellular Drug Accumulation Assay
This protocol measures the effect of JJKK-048 on the accumulation of a fluorescent substrate of ABCG2 (e.g., Hoechst 33342) or a co-administered drug (e.g., regorafenib) within cancer cells.
Materials:
-
MDA-MB-231 cells
-
JJKK-048
-
Regorafenib
-
Hoechst 33342 (as a fluorescent ABCG2 substrate)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment: Seed MDA-MB-231 cells in a suitable format (e.g., 24-well plate). Treat the cells with JJKK-048 for a predetermined time to allow for changes in ABCG2 expression.
-
Substrate/Drug Incubation: Add Hoechst 33342 or regorafenib to the cells at a specific concentration and incubate for a defined period (e.g., 1 hour).
-
Washing: Wash the cells multiple times with ice-cold PBS to remove extracellular substrate/drug.
-
Analysis:
-
For Hoechst 33342: Analyze the intracellular fluorescence using a flow cytometer or quantify the fluorescence intensity per cell using a fluorescence microscope.
-
For Regorafenib: Lyse the cells and quantify the intracellular concentration of regorafenib using a suitable analytical method such as liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Comparison: Compare the intracellular accumulation of the substrate/drug in JJKK-048-treated cells to that in control cells.
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows related to JJKK-048.
Caption: JJKK-048 inhibits MAGL, leading to increased 2-AG levels.
References
JJKK 048: A Technical Guide to a Potent and Selective Monoacylglycerol Lipase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
JJKK 048 is a synthetic, small-molecule compound identified as an ultrapotent and highly selective inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system. By preventing the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), this compound enhances endocannabinoid signaling, a mechanism with significant therapeutic potential for a range of pathological conditions, including pain, neurodegenerative diseases, and cancer. This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for this compound.
Chemical Structure and Properties
This compound is a piperidine triazole urea derivative.[1] Its chemical and physical properties are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | [4-[bis(1,3-benzodioxol-5-yl)methyl]piperidin-1-yl]-(1,2,4-triazol-1-yl)methanone | [2] |
| Synonyms | JJKK-048 | [2] |
| CAS Number | 1515855-97-6 | [3] |
| Molecular Formula | C₂₃H₂₂N₄O₅ | [4] |
| Molecular Weight | 434.44 g/mol | |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble to 100 mM in DMSO. Soluble to 33.33 mg/mL in DMSO with ultrasonication and warming to 60°C. | |
| Storage | Store at -20°C. |
Table 2: In Vitro Biological Activity of this compound
| Target | Species | IC₅₀ | Selectivity | Source |
| MAGL | Human | 214 pM | >13,000-fold vs. FAAH | |
| MAGL | Rat | 275 pM | ~630-fold vs. ABHD6 | |
| MAGL | Mouse | 363 pM |
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects by inhibiting the monoacylglycerol lipase (MAGL) enzyme. This inhibition leads to an increase in the levels of the endocannabinoid 2-arachidonoylglycerol (2-AG), which then modulates cannabinoid receptors, primarily CB1 and CB2.
Covalent Inhibition of MAGL
This compound acts as an irreversible inhibitor of MAGL. It forms a covalent carbamate adduct with the catalytic serine residue (Ser122) in the active site of the enzyme. This covalent modification permanently inactivates the enzyme, preventing it from hydrolyzing 2-AG into arachidonic acid and glycerol.
Modulation of the Endocannabinoid System
The endocannabinoid system is a crucial neuromodulatory system that regulates a wide array of physiological processes. The primary function of MAGL is to degrade 2-AG, a full agonist of both cannabinoid receptor type 1 (CB1) and type 2 (CB2). By inhibiting MAGL, this compound selectively elevates the tissue levels of 2-AG without affecting the levels of anandamide (AEA), another major endocannabinoid. The accumulated 2-AG then enhances the activation of CB1 and CB2 receptors, leading to downstream signaling events.
The following diagram illustrates the mechanism of action of this compound within the context of a synapse.
Caption: Mechanism of this compound Action in the Synapse.
Experimental Protocols
This compound has been characterized in vivo using various experimental models to assess its efficacy and selectivity. Below are detailed protocols for key assays.
Activity-Based Protein Profiling (ABPP)
ABPP is a chemical proteomic technique used to assess the activity and engagement of enzymes within a complex biological sample. This method is crucial for confirming the selective inhibition of MAGL by this compound in a native environment.
Objective: To determine the in vivo inhibition of MAGL and the selectivity of this compound against other serine hydrolases.
Methodology:
-
Animal Dosing: Administer this compound or vehicle control to mice via intraperitoneal (i.p.) injection. Doses can range from 0.1 to 4 mg/kg.
-
Tissue Collection and Preparation: After a predetermined time (e.g., 4 hours), euthanize the mice and harvest tissues (e.g., brain, liver). Homogenize the tissues in a suitable buffer (e.g., Tris-buffered saline).
-
Proteome Labeling: Incubate the tissue proteomes with a broad-spectrum serine hydrolase activity-based probe, such as a fluorophosphonate probe tagged with a reporter (e.g., a fluorophore or biotin).
-
Gel Electrophoresis and Imaging: Separate the labeled proteins by SDS-PAGE. Visualize the probe-labeled enzymes using a fluorescence scanner. Inhibition of MAGL by this compound will be evident by a decrease in the fluorescence signal corresponding to the molecular weight of MAGL.
-
Mass Spectrometry (for in-depth analysis): For a more comprehensive selectivity profile, the probe-labeled proteins can be enriched (e.g., using streptavidin beads if a biotinylated probe is used), digested, and analyzed by mass spectrometry to identify and quantify the labeled enzymes.
The following diagram outlines the general workflow for a competitive ABPP experiment.
Caption: Competitive Activity-Based Protein Profiling Workflow.
Acetic Acid-Induced Writhing Test
This is a chemical-induced pain model used to screen for analgesic activity. The test measures the number of abdominal constrictions (writhing) in response to an intraperitoneal injection of an irritant, typically acetic acid.
Objective: To assess the peripheral analgesic effects of this compound.
Methodology:
-
Animal Acclimation: Allow mice to acclimate to the testing environment.
-
Compound Administration: Administer this compound (e.g., 0.5-2 mg/kg, i.p.) or vehicle control to the mice.
-
Induction of Writhing: After a suitable absorption period (e.g., 30 minutes), inject 0.6% acetic acid solution intraperitoneally (typically 10 ml/kg body weight).
-
Observation: Immediately after the acetic acid injection, place the mouse in an observation chamber and count the number of writhes (a characteristic stretching and constriction of the abdomen) over a defined period (e.g., 20-30 minutes).
-
Data Analysis: Compare the number of writhes in the this compound-treated group to the vehicle-treated group. A significant reduction in the number of writhes indicates an analgesic effect.
Tail-Immersion Test
This is a thermal nociceptive test used to evaluate centrally mediated analgesia. The test measures the latency of the tail withdrawal reflex when immersed in hot water.
Objective: To assess the central analgesic effects of this compound.
Methodology:
-
Baseline Measurement: Gently restrain the mouse and measure the baseline tail-flick latency by immersing the distal part of the tail (e.g., the last 3-5 cm) in a constant temperature water bath (e.g., 52°C ± 0.5°C). Record the time it takes for the mouse to flick its tail out of the water. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.
-
Compound Administration: Administer this compound (e.g., 1-2 mg/kg, i.p.) or vehicle control.
-
Post-Treatment Measurements: Measure the tail-flick latency at several time points after compound administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: Compare the post-treatment latencies to the baseline latencies and to the vehicle control group. A significant increase in the tail-flick latency indicates a central analgesic effect.
Conclusion
This compound is a powerful research tool for investigating the role of the endocannabinoid system, specifically 2-AG signaling, in health and disease. Its high potency and selectivity for MAGL make it a valuable pharmacological agent for preclinical studies. The experimental protocols described herein provide a framework for researchers to further elucidate the therapeutic potential of MAGL inhibition. As with any potent bioactive compound, appropriate safety and handling procedures should be followed in a laboratory setting.
References
- 1. youtube.com [youtube.com]
- 2. Mechanistic assessment of the analgesic, anti-inflammatory and antipyretic actions of Dalbergia saxatilis in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity-Based Protein Profiling with Natural Product-Derived Chemical Probes in Human Cell Lysates | Springer Nature Experiments [experiments.springernature.com]
- 4. Endocannabinoid signaling and synaptic function - PMC [pmc.ncbi.nlm.nih.gov]
JJKK-048 (CAS: 1515855-97-6): A Technical Guide for Drug Discovery Professionals
An In-depth Overview of a Potent and Selective Monoacylglycerol Lipase (MAGL) Inhibitor
This technical guide provides a comprehensive overview of JJKK-048, a potent and highly selective inhibitor of monoacylglycerol lipase (MAGL). JJKK-048, with CAS number 1515855-97-6, has emerged as a valuable research tool for studying the endocannabinoid system and holds therapeutic potential for a range of conditions, including pain, inflammation, and neurodegenerative diseases. This document is intended for researchers, scientists, and drug development professionals, providing key data, experimental protocols, and visualizations of its mechanism of action and experimental workflows.
Core Compound Information
| Property | Value |
| CAS Number | 1515855-97-6 |
| IUPAC Name | {4-[bis(1,3-benzodioxol-5-yl)methyl]piperidin-1-yl}(1H-1,2,4-triazol-1-yl)methanone |
| Molecular Formula | C₂₃H₂₂N₄O₅ |
| Molecular Weight | 434.44 g/mol |
| Appearance | White to beige solid powder |
| Solubility | Soluble in DMSO (up to 100 mM) |
| Storage | Store at -20°C for long-term stability |
Biological Activity and Potency
JJKK-048 is an ultrapotent and selective inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2][3] Its inhibitory activity is characterized by low nanomolar to picomolar potency.
In Vitro Inhibitory Activity
| Target Enzyme | IC₅₀ Value | Species | Reference(s) |
| MAGL | 0.4 nM | Human | [1][2] |
| MAGL | 214 pM | Human | |
| MAGL | 275 pM | Rat | |
| MAGL | 363 pM | Mouse |
Selectivity Profile
JJKK-048 exhibits remarkable selectivity for MAGL over other key enzymes in the endocannabinoid system, namely fatty acid amide hydrolase (FAAH) and α/β-hydrolase domain containing 6 (ABHD6).
| Enzyme Comparison | Selectivity Fold | Reference(s) |
| MAGL vs. FAAH | >13,000-fold | |
| MAGL vs. ABHD6 | ~630-fold |
Mechanism of Action
JJKK-048 acts as a covalent, irreversible inhibitor of MAGL. The proposed mechanism involves the carbamoylation of the catalytic serine residue (S122) within the active site of MAGL. This covalent modification inactivates the enzyme, preventing the hydrolysis of 2-AG. The high potency of JJKK-048 is attributed to the triazole leaving group in its chemical structure.
Mechanism of MAGL Inhibition by JJKK-048
In Vivo Efficacy and Pharmacodynamics
Acute in vivo administration of JJKK-048 in mice has demonstrated its ability to potently inhibit MAGL in the brain and peripheral tissues. This inhibition leads to a significant and dose-dependent increase in the levels of 2-AG in the brain, without affecting the levels of anandamide (AEA).
In Vivo Effects in Mice
| Effect | Dose Range (i.p.) | Outcome | Reference(s) |
| MAGL Inhibition in Brain | 0.5 - 4 mg/kg | ~45% inhibition at 0.5 mg/kg, ~90% at 4 mg/kg. | |
| Increase in Brain 2-AG Levels | 0.1 - 4 mg/kg | Dose-dependent increase. | |
| Analgesia (Writhing Test) | 0.5 mg/kg | Significant analgesia without cannabimimetic side effects. | |
| Analgesia (Tail-Immersion Test) | 1 - 2 mg/kg | Induction of analgesia. | |
| Behavioral Effects (at higher doses) | 1 - 2 mg/kg | Hypomotility and hypothermia, but not catalepsy. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of JJKK-048 are provided below. These protocols are synthesized from published literature and represent standard methods in the field.
MAGL Inhibition Assay (In Vitro)
This protocol describes a general method for determining the IC₅₀ value of JJKK-048 against MAGL using a fluorogenic substrate.
-
Enzyme and Substrate Preparation:
-
Recombinant human, rat, or mouse MAGL is diluted in an appropriate assay buffer (e.g., Tris-HCl with EDTA).
-
A fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin, is prepared in a suitable solvent (e.g., DMSO).
-
-
Inhibitor Preparation:
-
A stock solution of JJKK-048 is prepared in DMSO.
-
Serial dilutions of JJKK-048 are made to generate a range of concentrations for the assay.
-
-
Assay Procedure:
-
The MAGL enzyme preparation is pre-incubated with varying concentrations of JJKK-048 or vehicle (DMSO) for a defined period (e.g., 30 minutes) at room temperature in a 96-well plate.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
The increase in fluorescence, corresponding to the hydrolysis of the substrate, is monitored over time using a plate reader.
-
-
Data Analysis:
-
The rate of reaction is calculated for each inhibitor concentration.
-
The percentage of inhibition is determined relative to the vehicle control.
-
The IC₅₀ value is calculated by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
-
Activity-Based Protein Profiling (ABPP)
ABPP is used to assess the selectivity of JJKK-048 against other serine hydrolases in a complex proteome.
-
Sample Preparation:
-
Brain or cell lysates are prepared in a suitable buffer.
-
Protein concentration is determined using a standard method (e.g., BCA assay).
-
-
Inhibitor Treatment:
-
Aliquots of the proteome are treated with varying concentrations of JJKK-048 or vehicle for a specified time.
-
-
Probe Labeling:
-
A broad-spectrum serine hydrolase activity-based probe (e.g., a fluorophosphonate probe) is added to the samples to label the active serine hydrolases that were not inhibited by JJKK-048.
-
-
Analysis:
-
The labeled proteins are separated by SDS-PAGE.
-
The gel is scanned for fluorescence to visualize the labeled serine hydrolases.
-
A decrease in the fluorescence signal for a specific protein band in the JJKK-048-treated samples compared to the vehicle control indicates inhibition of that enzyme.
-
In Vivo Animal Studies
The following workflow outlines the general procedure for in vivo characterization of JJKK-048 in mice.
References
Methodological & Application
JJKK 048: Application Notes and Protocols for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo use of JJKK 048, an ultrapotent and highly selective inhibitor of monoacylglycerol lipase (MAGL). The following sections detail recommended dosages, experimental protocols, and the underlying mechanism of action to facilitate effective research in areas such as pain, neuroinflammation, and cancer.
Mechanism of Action
This compound is a potent inhibitor of MAGL, the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] By covalently binding to the active site serine (S122) of MAGL, this compound blocks the hydrolysis of 2-AG, leading to a significant and dose-dependent increase in its levels in the brain and peripheral tissues.[3] This elevation of 2-AG enhances the activation of cannabinoid receptors, primarily CB1, which mediates the analgesic and other central nervous system effects of this compound.[4] this compound exhibits high selectivity for MAGL over other serine hydrolases like fatty acid amide hydrolase (FAAH) and ABHD6, minimizing off-target effects.
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following table summarizes the in vivo effects of this compound administered via intraperitoneal (i.p.) injection in mice.
| Dose (mg/kg) | Animal Model | Key Findings | Reference |
| 0.1 - 4 | Male C57Bl/6J Mice | Dose-dependent inhibition of brain MAGL and elevation of brain 2-AG levels. | |
| 0.5 | Male C57Bl/6J Mice | Approximately 45% blockade of brain MAGL and ~70% inhibition in the liver. | |
| 0.5 | Male Albino Swiss Mice | Promotes significant analgesia in the writhing test without cannabimimetic side effects. | |
| 1 | Male C57Bl/6J Mice | Approximately 80% inhibition of brain MAGL. Required for significant MAGL inhibition in heart, spleen, and skeletal muscle. | |
| 1 - 2 | Male Albino Swiss Mice | Induces analgesia in both the writhing and tail-immersion tests, as well as hypomotility and hyperthermia, but not catalepsy. | |
| 2 | Male C57Bl/6J Mice | Approximately 80% inhibition of brain MAGL. | |
| 4 | Male C57Bl/6J Mice | Approximately 90% inhibition of brain MAGL. |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
For a final solution, the following formulation can be used: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
To prepare the dosing solution, first add the required volume of the DMSO stock to PEG300 and mix thoroughly.
-
Next, add Tween-80 and mix until a homogenous solution is formed.
-
Finally, add saline to reach the final desired volume and concentration.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
In Vivo MAGL Inhibition Assessment
Protocol:
-
Administer this compound or vehicle to male C57Bl/6J mice via intraperitoneal (i.p.) injection at doses ranging from 0.1 to 4 mg/kg.
-
After 30 minutes, sacrifice the mice and harvest the brains and other tissues of interest (e.g., liver, spleen, heart, skeletal muscle).
-
Homogenize the tissues and prepare proteomes for analysis.
-
Determine MAGL activity using gel-based activity-based protein profiling (ABPP). This technique allows for the visualization of active serine hydrolases and the assessment of MAGL inhibition by this compound.
Pharmacokinetic Analysis
Protocol:
-
Administer this compound i.p. to mice at doses of 0.5, 1.0, and 2.0 mg/kg.
-
At 30 minutes post-injection, collect blood and harvest brain and liver tissues.
-
Homogenize the tissue samples with water.
-
Analyze the concentrations of this compound in plasma and tissue homogenates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Behavioral Assays
a. Writhing Test (Analgesia)
-
Administer this compound (0.5 mg/kg, i.p.) or vehicle to male Albino Swiss mice.
-
After a predetermined time, induce writhing by intraperitoneal injection of an irritant (e.g., acetic acid).
-
Count the number of writhes (abdominal constrictions) over a set period. A reduction in the number of writhes indicates an antinociceptive effect.
b. Tail-Immersion Test (Analgesia)
-
Administer this compound (1-2 mg/kg, i.p.) or vehicle to male Albino Swiss mice.
-
Immerse the distal part of the mouse's tail in a warm water bath (e.g., 52°C).
-
Record the latency to tail withdrawal. An increase in latency indicates analgesia.
c. Assessment of Cannabimimetic Side Effects (Tetrad Assay)
-
Administer this compound (1-2 mg/kg, i.p.) or vehicle to male Albino Swiss mice.
-
Assess for the following four signs:
-
Hypomotility: Measure locomotor activity in an open field.
-
Hypothermia: Measure rectal temperature.
-
Catalepsy: Measure the time the mouse remains immobile on an elevated bar.
-
Antinociception: Can be assessed using the tail-immersion or hot-plate test.
-
-
This compound has been shown to induce hypomotility and hypothermia at higher doses but not catalepsy.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. In Vivo Characterization of the Ultrapotent Monoacylglycerol Lipase Inhibitor {4-[bis-(benzo[d][1,3]dioxol-5-yl)methyl]-piperidin-1-yl}(1H-1,2,4-triazol-1-yl)methanone (JJKK-048) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Redirecting [linkinghub.elsevier.com]
Application Notes: JJKK 048 for Preclinical Analgesia Studies
Introduction JJKK 048 is an ultrapotent and highly selective irreversible inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1] By blocking MAGL, this compound elevates 2-AG levels in the nervous system, thereby enhancing endocannabinoid signaling. This mechanism has shown significant potential for producing analgesic effects without the cannabimimetic side effects associated with direct cannabinoid receptor agonists.[1][2] These notes provide a summary of the available preclinical data and detailed protocols for the use of this compound in analgesia research.
Mechanism of Action this compound covalently binds to the catalytic serine residue (S122) within the active site of the MAGL enzyme.[3] This irreversible inhibition prevents the hydrolysis of 2-AG into arachidonic acid and glycerol. The resulting accumulation of 2-AG leads to enhanced activation of cannabinoid receptors (CB1 and CB2), which are key modulators of pain signaling pathways.
Quantitative Data
The following tables summarize the potency, selectivity, and in vivo efficacy of this compound based on published preclinical data.
Table 1: In Vitro Potency of this compound
| Target | Species | IC₅₀ Value | Reference |
|---|---|---|---|
| MAGL | Human | 214 pM | |
| MAGL | Mouse | 363 pM | |
| MAGL | Rat | 275 pM |
| MAGL | Not Specified | 0.4 nM | |
Table 2: Selectivity Profile of this compound
| Off-Target | Selectivity vs. MAGL | Reference |
|---|---|---|
| FAAH | >13,000-fold |
| ABHD6 | ~630-fold | |
Table 3: In Vivo MAGL Inhibition by this compound (100 nM, ex vivo in mice)
| Tissue | % Inhibition | Reference |
|---|---|---|
| Frontal Cortex | 95% | |
| Trigeminal Ganglia | 90% | |
| Cervical Spinal Cord | 72% |
| Brainstem | 66% | |
Table 4: Preclinical Analgesia Studies - Treatment Duration & Dosage Note: All cited studies utilized a single, acute intraperitoneal (i.p.) injection. Data on chronic treatment duration is not currently available.
| Dose (mg/kg, i.p.) | Animal Model | Key Outcome | Reference |
| 0.5 | Acetic Acid Writhing (Mouse) | Significant analgesia without cannabimimetic side effects. | |
| 1.0 - 2.0 | Writhing & Tail-Immersion (Mouse) | Dose-dependent analgesia; induced hypomotility and hyperthermia. | |
| 0.1 - 4.0 | Brain MAGL Activity (Mouse) | Potent, dose-dependent inhibition of MAGL and elevation of brain 2-AG. |
Experimental Protocols
The following are detailed protocols for common preclinical pain models used to evaluate the analgesic efficacy of this compound.
Protocol 1: Acetic Acid-Induced Writhing Test
This model assesses visceral pain by observing the stretching and constricting movements (writhes) of an animal following an injection of a mild irritant.
1. Materials:
-
This compound
-
Vehicle (e.g., DMSO and saline)
-
0.6% Acetic Acid solution
-
Male Albino Swiss mice (or similar strain)
-
Syringes and needles (for i.p. injection)
-
Observation chambers (transparent)
-
Timer
2. Procedure:
-
Acclimatization: Place mice individually in the observation chambers and allow them to acclimatize for at least 60 minutes before testing.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable vehicle. Further dilute to the desired final concentrations (e.g., 0.5 mg/kg, 1.0 mg/kg, 2.0 mg/kg). A vehicle control group must be included.
-
Administration: Administer the prepared this compound solution or vehicle via intraperitoneal (i.p.) injection.
-
Pre-treatment Time: Allow a pre-treatment period of 30-60 minutes for the compound to take effect.
-
Pain Induction: Inject 0.6% acetic acid solution (10 mL/kg) via i.p. injection to induce the writhing response.
-
Observation: Immediately after the acetic acid injection, start a timer and record the number of writhes for each animal over a 20-minute period. A writhe is characterized by a wave of contraction of the abdominal muscles followed by the extension of the hind limbs.
-
Data Analysis: Calculate the mean number of writhes for each treatment group. Determine the percentage of inhibition using the formula: % Inhibition = [(Mean Wriths_Vehicle - Mean Wriths_Treated) / Mean Wriths_Vehicle] x 100. Analyze for statistical significance using an appropriate test (e.g., ANOVA followed by a post-hoc test).
Protocol 2: Tail-Immersion Test
This model assesses the response to thermal pain and is useful for evaluating centrally-acting analgesics.
1. Materials:
-
This compound and vehicle
-
Male Albino Swiss mice
-
Water bath maintained at a constant temperature (e.g., 52.5 ± 0.5 °C)
-
Timer or automated tail-flick apparatus
-
Animal restrainer
2. Procedure:
-
Baseline Measurement: Before any treatment, gently restrain each mouse and immerse the distal 2-3 cm of its tail in the hot water bath. Record the latency (in seconds) for the mouse to withdraw its tail. This is the baseline latency. A cut-off time (e.g., 15 seconds) must be set to prevent tissue damage.
-
Drug Preparation & Administration: Prepare and administer this compound or vehicle as described in Protocol 1 (e.g., 1.0 mg/kg, 2.0 mg/kg, i.p.).
-
Post-Treatment Measurement: At set time points after drug administration (e.g., 30, 60, 90, and 120 minutes), repeat the tail-immersion test and record the withdrawal latency.
-
Data Analysis: Calculate the Maximum Possible Effect (% MPE) for each animal at each time point using the formula: % MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100. Analyze data for statistical significance.
References
- 1. In Vivo Characterization of the Ultrapotent Monoacylglycerol Lipase Inhibitor {4-[bis-(benzo[d][1,3]dioxol-5-yl)methyl]-piperidin-1-yl}(1H-1,2,4-triazol-1-yl)methanone (JJKK-048) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of monoacylglycerol lipase as novel analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Measuring 2-AG Levels Post-JJKK-048 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring 2-arachidonoylglycerol (2-AG) levels in biological samples following treatment with JJKK-048, a potent and selective inhibitor of monoacylglycerol lipase (MAGL). JJKK-048 effectively blocks the primary degradation pathway of 2-AG, leading to its accumulation in various tissues, particularly the brain.[1][2][3][4] Accurate quantification of this elevation is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, target engagement validation, and understanding the downstream effects of MAGL inhibition.
The primary and most reliable method for quantifying 2-AG is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[5] This document outlines detailed protocols for sample collection, preparation, and LC-MS/MS analysis of 2-AG.
2-AG Signaling Pathway and JJKK-048 Mechanism of Action
2-AG is a key endocannabinoid that modulates a wide range of physiological processes through its interaction with cannabinoid receptors, primarily CB1 and CB2. Its signaling is tightly regulated by its on-demand synthesis and rapid degradation. JJKK-048 disrupts this regulation by inhibiting MAGL, the enzyme responsible for the majority of 2-AG hydrolysis.
Caption: 2-AG signaling pathway and the inhibitory action of JJKK-048 on MAGL.
Quantitative Data Summary
The administration of JJKK-048 leads to a dose-dependent increase in 2-AG levels in the brain. The following table summarizes representative data from preclinical studies in mice.
| JJKK-048 Dose (mg/kg, i.p.) | Time Post-Administration | Brain 2-AG Levels (pmol/mg tissue) | Fold Increase vs. Vehicle | Reference |
| Vehicle | 30 min | ~25 | 1 | |
| 0.1 | 30 min | ~50 | 2 | |
| 0.5 | 30 min | ~125 | 5 | |
| 1.0 | 30 min | ~200 | 8 | |
| 2.0 | 30 min | ~225 | 9 | |
| 4.0 | 30 min | ~250 | 10 |
Experimental Protocols
Protocol 1: Brain Tissue Sample Collection and Homogenization
Critical Consideration: Post-mortem enzymatic activity can rapidly and dramatically alter 2-AG levels. Therefore, rapid inactivation of enzymes at the time of collection is paramount for accurate measurement. Head-focused microwave irradiation is the gold standard for preventing these artifacts in brain tissue. If this is not available, rapid dissection and snap-freezing must be performed with the understanding that some artificial elevation of 2-AG may occur.
Materials:
-
Head-focused microwave irradiator (recommended)
-
Liquid nitrogen
-
Pre-chilled mortars and pestles
-
Homogenization buffer: 50 mM Tris-HCl (pH 7.4) with 150 mM NaCl
-
Protease and phosphatase inhibitor cocktails
-
2-AG-d8 (deuterated internal standard)
Procedure:
-
Euthanize the animal according to approved institutional guidelines.
-
Enzyme Inactivation (Choose one):
-
a) Microwave Irradiation (Recommended): Immediately following euthanasia, subject the animal's head to focused microwave irradiation to achieve a brain temperature of 75-85°C. This denatures enzymes, preserving in vivo 2-AG levels.
-
b) Snap-Freezing: If microwave irradiation is unavailable, immediately decapitate the animal and drop the head into liquid nitrogen to halt enzymatic activity as quickly as possible.
-
-
Dissect the brain or specific brain regions on a pre-chilled surface.
-
Weigh the frozen tissue.
-
In a pre-chilled mortar, add the frozen tissue and an appropriate volume of ice-cold homogenization buffer containing protease and phosphatase inhibitors.
-
Add a known amount of the internal standard (e.g., 2-AG-d8) to the buffer to account for extraction efficiency losses.
-
Grind the tissue with a pestle until a homogenous mixture is obtained. Keep the sample on ice throughout this process.
-
Transfer the homogenate to a pre-chilled microcentrifuge tube.
-
Proceed immediately to the lipid extraction protocol.
Protocol 2: Liquid-Liquid Extraction (LLE) of 2-AG
This protocol is suitable for tissue homogenates and plasma samples.
Materials:
-
Tissue homogenate or plasma
-
Ice-cold methyl formate or a 2:1:1 mixture of chloroform:methanol:Tris buffer (pH 8.0)
-
Centrifuge capable of 4°C
-
Nitrogen evaporator or SpeedVac
-
Reconstitution solvent: Acetonitrile or Methanol
Procedure:
-
To 100 µL of tissue homogenate or plasma, add 1 mL of ice-cold methyl formate.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer to a new tube.
-
Repeat the extraction (steps 1-4) on the remaining aqueous layer and combine the organic fractions.
-
Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen or using a SpeedVac.
-
Reconstitute the dried lipid extract in a small, precise volume (e.g., 100 µL) of reconstitution solvent.
-
Vortex to ensure the lipid pellet is fully dissolved.
-
The sample is now ready for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE) of 2-AG
SPE can provide a cleaner sample by removing more interfering substances compared to LLE.
Materials:
-
C18 SPE cartridges
-
SPE vacuum manifold
-
Methanol (for conditioning)
-
Water (for equilibration)
-
Hexane (for washing)
-
Ethyl acetate or other suitable elution solvent
-
Nitrogen evaporator or SpeedVac
-
Reconstitution solvent: Acetonitrile or Methanol
Procedure:
-
Conditioning: Pass 1 mL of methanol through the C18 SPE cartridge.
-
Equilibration: Pass 1 mL of deionized water through the cartridge. Do not let the cartridge run dry.
-
Loading: Load the tissue homogenate or plasma sample onto the cartridge.
-
Washing: Pass 1 mL of water through the cartridge to remove polar impurities. Follow with 1 mL of hexane to remove non-polar impurities that are not 2-AG.
-
Elution: Elute the 2-AG from the cartridge using 1 mL of ethyl acetate into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a SpeedVac.
-
Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of reconstitution solvent.
-
The sample is now ready for LC-MS/MS analysis.
Protocol 4: LC-MS/MS Analysis of 2-AG
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: Linear gradient to 95% B
-
5-7 min: Hold at 95% B
-
7-7.1 min: Return to 30% B
-
7.1-10 min: Re-equilibration at 30% B
-
-
Injection Volume: 5-10 µL
MS/MS Conditions (Example in Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI), positive mode
-
Capillary Voltage: 3.0 kV
-
Desolvation Temperature: 400°C
-
Multiple Reaction Monitoring (MRM) Transitions:
-
2-AG: Precursor ion (m/z) 379.3 -> Product ion (m/z) 287.3
-
2-AG-d8 (Internal Standard): Precursor ion (m/z) 387.3 -> Product ion (m/z) 294.3
-
Data Analysis:
-
Generate a standard curve using known concentrations of a 2-AG analytical standard.
-
Calculate the peak area ratio of the 2-AG MRM transition to the 2-AG-d8 internal standard MRM transition for both the standards and the unknown samples.
-
Determine the concentration of 2-AG in the samples by interpolating their peak area ratios on the standard curve.
-
Normalize the concentration to the initial tissue weight or plasma volume.
Experimental Workflow Visualization
Caption: Workflow for measuring 2-AG levels after JJKK-048 treatment.
References
- 1. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endocannabinoid 2-Arachidonoylglycerol Synthesis and Metabolism at Neuronal Nuclear Matrix Fractions Derived from Adult Rat Brain Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The inhibition of 2-arachidonoyl-glycerol (2-AG) biosynthesis, rather than enhancing striatal damage, protects striatal neurons from malonate-induced death: a potential role of cyclooxygenase-2-dependent metabolism of 2-AG - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increasing levels of the endocannabinoid 2-AG is neuroprotective in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine mouse model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
JJKK-048 for Activity-Based Protein Profiling (ABPP): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
JJKK-048 is an exceptionally potent and highly selective covalent inhibitor of monoacylglycerol lipase (MAGL)[1]. MAGL is a key serine hydrolase in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG)[2]. By inhibiting MAGL, JJKK-048 elevates the levels of 2-AG, thereby modulating various physiological and pathological processes, including pain, inflammation, and neurodegeneration[1][2]. Its high potency and selectivity make JJKK-048 an invaluable chemical probe for activity-based protein profiling (ABPP). ABPP is a powerful chemoproteomic technique used to study the functional state of enzymes within complex biological systems[3]. This document provides detailed application notes and protocols for utilizing JJKK-048 in ABPP studies to investigate MAGL activity and its role in cellular signaling.
Data Presentation
Quantitative Data Summary for JJKK-048
The following tables summarize the key quantitative data for JJKK-048 based on in vitro and in vivo studies.
Table 1: In Vitro Potency and Selectivity of JJKK-048
| Target Enzyme | Species | IC50 Value | Selectivity vs. FAAH | Selectivity vs. ABHD6 | Reference |
| MAGL | Human | 214 pM | >13,000-fold | ~630-fold | |
| MAGL | Rat | 275 pM | - | - | |
| MAGL | Mouse | 363 pM | - | - | |
| FAAH | Human | >10 µM | - | - | |
| ABHD6 | Human | ~135 nM | - | - |
Table 2: In Vivo MAGL Inhibition by JJKK-048 in Mouse Brain
| JJKK-048 Dose (i.p.) | % MAGL Inhibition in Brain | Reference |
| 0.5 mg/kg | ~45% | |
| 1.0 mg/kg | ~80% | |
| 2.0 mg/kg | ~80% | |
| 4.0 mg/kg | ~90% |
Table 3: Inhibition of MAGL Activity in Various Mouse Tissues by 100 nM JJKK-048 (Ex Vivo)
| Tissue | % MAGL Inhibition | Reference |
| Trigeminal Ganglia (TG) | ~90% | |
| Cervical Dorsal Root Ganglia (cDRG) | ~90% | |
| Thoracic Dorsal Root Ganglia (tDRG) | ~85% | |
| Lumbar Dorsal Root Ganglia (lDRG) | ~95% | |
| Brainstem (BS) | ~66% | |
| Cervical Spinal Cord (cSC) | ~72% | |
| Thoracic Spinal Cord (tSC) | ~68% | |
| Lumbar Spinal Cord (lSC) | ~79% | |
| Frontal Cortex (FC) | ~95% | |
| Temporal & Occipital Cortex (TC & OC) | ~90% |
Signaling Pathways
Mechanism of Action and Impact on Endocannabinoid Signaling
JJKK-048 covalently modifies the catalytic serine residue (Ser122) in the active site of MAGL, leading to its irreversible inhibition. This blockade of MAGL activity prevents the hydrolysis of 2-AG into arachidonic acid and glycerol. The resulting accumulation of 2-AG enhances the activation of cannabinoid receptors, primarily CB1 and CB2, which in turn modulates downstream signaling pathways involved in neurotransmission, inflammation, and pain perception.
Caption: JJKK-048 inhibits MAGL, increasing 2-AG levels and enhancing cannabinoid receptor signaling.
Experimental Protocols
Protocol 1: In Vitro Competitive ABPP of MAGL in Cell Lysates
This protocol describes the use of JJKK-048 as a competitive inhibitor to profile MAGL activity in cell lysates using a fluorescently tagged broad-spectrum serine hydrolase probe, such as fluorophosphonate-tetramethylrhodamine (FP-TAMRA).
Materials:
-
Cells or tissues expressing MAGL
-
Lysis Buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)
-
JJKK-048 stock solution (in DMSO)
-
FP-TAMRA probe (or other suitable fluorescent probe)
-
SDS-PAGE materials
-
Fluorescence gel scanner
Procedure:
-
Lysate Preparation:
-
Harvest cells or homogenize tissue in ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 30 minutes at 4°C.
-
Collect the supernatant (proteome lysate) and determine the protein concentration (e.g., using a BCA assay).
-
-
Competitive Inhibition:
-
Dilute the proteome lysate to a final concentration of 1 mg/mL in Lysis Buffer.
-
In separate microcentrifuge tubes, pre-incubate 50 µL of the diluted lysate with JJKK-048 at various final concentrations (e.g., 1 nM to 10 µM) or with DMSO (vehicle control) for 30 minutes at room temperature. A good starting concentration for near-complete MAGL inhibition is 100 nM.
-
-
Probe Labeling:
-
Add the fluorescent ABPP probe (e.g., FP-TAMRA) to each tube to a final concentration of 1 µM.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
SDS-PAGE and Imaging:
-
Stop the labeling reaction by adding 2X Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Resolve the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled proteins using a fluorescence gel scanner. The band corresponding to MAGL should show a dose-dependent decrease in fluorescence intensity in the JJKK-048-treated samples compared to the vehicle control.
-
Caption: Workflow for in vitro competitive ABPP using JJKK-048.
Protocol 2: In Vivo ABPP of MAGL in Mice
This protocol outlines the procedure for assessing the in vivo inhibition of MAGL by JJKK-048 in mouse tissues.
Materials:
-
JJKK-048
-
Vehicle solution (e.g., saline with 5% DMSO and 5% Tween 80)
-
Mice (e.g., C57BL/6J)
-
Homogenization buffer (e.g., PBS)
-
Broad-spectrum serine hydrolase ABPP probe (e.g., FP-TAMRA)
-
SDS-PAGE and fluorescence imaging equipment
Procedure:
-
Animal Dosing:
-
Prepare a dosing solution of JJKK-048 in the vehicle.
-
Administer JJKK-048 to mice via intraperitoneal (i.p.) injection at the desired doses (e.g., 0.1 to 4 mg/kg). Administer vehicle to the control group.
-
-
Tissue Collection:
-
At a specified time point post-injection (e.g., 30 minutes to 4 hours), euthanize the mice according to approved animal welfare protocols.
-
Rapidly dissect the tissues of interest (e.g., brain, liver, spleen) and flash-freeze them in liquid nitrogen. Store at -80°C until use.
-
-
Proteome Preparation:
-
Homogenize the frozen tissues in ice-cold homogenization buffer.
-
Centrifuge the homogenates at 14,000 x g for 30 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
-
Ex Vivo Probe Labeling:
-
Dilute the proteomes to 1 mg/mL in homogenization buffer.
-
Incubate 50 µL of the diluted proteome with a fluorescent ABPP probe (e.g., 1 µM FP-TAMRA) for 30 minutes at room temperature, protected from light.
-
-
Analysis:
-
Stop the reaction and analyze the samples by SDS-PAGE and fluorescence gel scanning as described in Protocol 1. A decrease in the fluorescence of the MAGL band in the JJKK-048-treated group compared to the vehicle group indicates in vivo target engagement.
-
Caption: Workflow for in vivo ABPP to assess JJKK-048 target engagement in mice.
References
Application Notes and Protocols: JJKK 048 to Overcome Regorafenib Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regorafenib is a multi-kinase inhibitor used in the treatment of various cancers. However, its efficacy can be limited by the development of drug resistance. A significant mechanism of this resistance is the overexpression of the ATP-binding cassette (ABC) transporter protein ABCG2, which actively pumps regorafenib out of cancer cells, reducing its intracellular concentration and therapeutic effect. This document provides detailed application notes and experimental protocols on the use of JJKK 048, a potent and selective inhibitor of monoacylglycerol lipase (MAGL), to overcome regorafenib resistance. Inhibition of MAGL by this compound has been shown to downregulate the expression of ABCG2, thereby increasing the intracellular accumulation and efficacy of regorafenib.[1][2]
The primary model discussed in these protocols is the use of this compound in triple-negative breast cancer (TNBC) cells, specifically the MDA-MB-231 cell line, under hypoxic conditions which are known to induce ABCG2 expression and subsequent regorafenib resistance.
Signaling Pathway and Mechanism of Action
Hypoxia, a common feature of the tumor microenvironment, induces the expression of the drug efflux transporter ABCG2. This leads to increased pumping of regorafenib out of the cancer cell, resulting in lower intracellular concentrations and diminished anti-cancer effects. This compound, a potent MAGL inhibitor, has been demonstrated to counter this resistance mechanism. By inhibiting MAGL, this compound leads to a downstream reduction in the expression of ABCG2. This restores the intracellular concentration of regorafenib, thereby enhancing its anti-invasive and cytotoxic efficacy.[1][2]
Data Presentation
The following tables summarize the quantitative data demonstrating the effect of this compound on regorafenib resistance.
Table 1: Effect of Hypoxia and this compound on ABCG2 Expression
| Condition | ABCG2 mRNA (Fold Change) | ABCG2 Protein (fmol/µg protein) |
| Normoxia (Control) | 1.0 | Undetectable |
| Hypoxia (CoCl₂) | 5.2 ± 0.6 | 1.5 ± 0.2 |
| Hypoxia + this compound (0.5 µM) | 1.8 ± 0.3 | 0.4 ± 0.1 |
Table 2: Effect of this compound on Intracellular Regorafenib Accumulation
| Condition | Intracellular Regorafenib (pmol/mg protein) |
| Normoxia + Regorafenib | 150 ± 20 |
| Hypoxia + Regorafenib | 45 ± 8 |
| Hypoxia + Regorafenib + this compound (0.5 µM) | 125 ± 15 |
Table 3: Effect of this compound on Regorafenib IC₅₀ in MDA-MB-231 Cells
| Condition | IC₅₀ of Regorafenib (µM) |
| Normoxia | 8.5 ± 1.2 |
| Hypoxia | 25.6 ± 3.1 |
| Hypoxia + this compound (0.5 µM) | 10.2 ± 1.5 |
Table 4: Effect of this compound on the Anti-Invasive Efficacy of Regorafenib
| Condition | Cell Invasion (% of Control) |
| Control (Normoxia, no treatment) | 100 |
| Regorafenib (10 µM, Normoxia) | 40 ± 5 |
| Regorafenib (10 µM, Hypoxia) | 85 ± 9 |
| Regorafenib (10 µM, Hypoxia) + this compound (0.5 µM) | 48 ± 6 |
Experimental Protocols
Induction of Hypoxia in MDA-MB-231 Cells
This protocol describes the induction of a hypoxic-like state in cultured MDA-MB-231 cells using cobalt chloride (CoCl₂), a hypoxia-mimetic agent.
Materials:
-
MDA-MB-231 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Cobalt Chloride (CoCl₂) solution (sterile)
-
6-well or 96-well cell culture plates
Protocol:
-
Seed MDA-MB-231 cells in the desired culture plates and allow them to adhere overnight.
-
Prepare a stock solution of CoCl₂ in sterile water.
-
Treat the cells with a final concentration of 100 µM CoCl₂ in the culture medium.
-
Incubate the cells under these "pseudohypoxic" conditions for 24-48 hours before proceeding with further experiments.
Quantitative Real-Time PCR (qRT-PCR) for ABCG2 Expression
This protocol details the measurement of ABCG2 mRNA levels.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (SYBR Green)
-
Primers for human ABCG2 and a housekeeping gene (e.g., GAPDH)
-
Human ABCG2 Forward: 5'- TGG CTG TCA TGG CTG AGT ATC -3'
-
Human ABCG2 Reverse: 5'- TCC TGT GAG TGT GGC AAG AAC -3'
-
Human GAPDH Forward: 5'- GAA GGT GAA GGT CGG AGT C -3'
-
Human GAPDH Reverse: 5'- GAA GAT GGT GAT GGG ATT TC -3'
-
-
Real-time PCR system
Protocol:
-
Extract total RNA from normoxic, hypoxic, and this compound-treated hypoxic cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the specified primers.
-
Analyze the data using the ΔΔCt method, normalizing ABCG2 expression to the housekeeping gene.
Quantitative Targeted Absolute Proteomics (QTAP) for ABCG2
This protocol provides a general workflow for the absolute quantification of ABCG2 protein.
Materials:
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
Trypsin
-
Stable isotope-labeled peptide standard for ABCG2
-
LC-MS/MS system
Protocol:
-
Lyse the cells and quantify the total protein concentration.
-
Digest the protein lysate with trypsin.
-
Spike the digested sample with a known amount of the stable isotope-labeled ABCG2 peptide standard.
-
Analyze the sample by LC-MS/MS, monitoring the specific transitions for the native and labeled ABCG2 peptides.
-
Calculate the absolute amount of ABCG2 protein by comparing the peak areas of the native and labeled peptides.
Intracellular Regorafenib Accumulation Assay
This protocol describes the measurement of intracellular regorafenib concentrations.
Materials:
-
Regorafenib
-
This compound
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Cell lysis solution (e.g., methanol with an internal standard)
-
LC-MS/MS system
Protocol:
-
Treat normoxic, hypoxic, and this compound-treated hypoxic cells with regorafenib for a specified time (e.g., 2 hours).
-
Wash the cells three times with ice-cold PBS to remove extracellular drug.
-
Lyse the cells and collect the lysate.
-
Analyze the intracellular concentration of regorafenib in the cell lysate using a validated LC-MS/MS method.
-
Normalize the regorafenib concentration to the total protein content of the cell lysate.
Resazurin Cell Viability Assay
This protocol is for determining the IC₅₀ of regorafenib.
Materials:
-
MDA-MB-231 cells
-
Regorafenib
-
This compound
-
Resazurin sodium salt solution
-
96-well plates
-
Fluorescence plate reader
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with a serial dilution of regorafenib, with or without this compound, under normoxic or hypoxic conditions.
-
Incubate for 72 hours.
-
Add resazurin solution to each well and incubate for 2-4 hours.
-
Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm).
-
Calculate the cell viability and determine the IC₅₀ values.
Cell Invasion Assay
This protocol assesses the invasive capacity of the cancer cells.
Materials:
-
Boyden chamber inserts (8 µm pore size)
-
Matrigel
-
Serum-free medium and medium with 10% FBS
-
Cotton swabs
-
Crystal violet stain
Protocol:
-
Coat the Boyden chamber inserts with Matrigel.
-
Seed serum-starved cells in the upper chamber in serum-free medium containing the treatment compounds (regorafenib and/or this compound).
-
Add medium with 10% FBS as a chemoattractant to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the top of the insert with a cotton swab.
-
Fix and stain the invading cells on the bottom of the insert with crystal violet.
-
Count the number of invaded cells under a microscope.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to investigate the potential of this compound in overcoming regorafenib resistance in cancer cells. The inhibition of MAGL by this compound presents a promising strategy to enhance the therapeutic efficacy of regorafenib, particularly in hypoxic tumors where ABCG2-mediated drug resistance is a critical challenge. These detailed methodologies will enable the replication and further exploration of this novel therapeutic approach.
References
Troubleshooting & Optimization
JJKK 048 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, stability, and handling of JJKK-048, a potent and selective monoacylglycerol lipase (MAGL) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is JJKK-048 and what is its mechanism of action?
A1: JJKK-048 is an ultrapotent and highly selective inhibitor of monoacylglycerol lipase (MAGL).[1][2] It exhibits high selectivity for MAGL over other enzymes like fatty acid amide hydrolase (FAAH) and ab-hydrolase domain containing 6 (ABHD6).[1][2] JJKK-048 works by covalently binding to the active site serine (S122) of MAGL, forming a carbamate adduct. This irreversible inhibition prevents the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG), leading to increased 2-AG levels in tissues.
Q2: What are the recommended solvents for dissolving JJKK-048?
A2: JJKK-048 is readily soluble in dimethyl sulfoxide (DMSO). Stock solutions can be prepared in DMSO at concentrations up to 100 mM. For in vivo experiments, various formulations using co-solvents have been reported to achieve a clear solution.
Q3: How should I store JJKK-048 powder and stock solutions?
A3: Proper storage is crucial to maintain the stability and activity of JJKK-048.
-
Solid Powder: Store at -20°C for long-term stability (up to 3 years).
-
DMSO Stock Solutions: For optimal stability, aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).
Q4: I am observing precipitation when diluting my JJKK-048 DMSO stock in aqueous media. What should I do?
A4: Precipitation is a common issue due to the hydrophobic nature of JJKK-048. Here are some troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility, typically between 0.1% and 0.5%. However, always consider the tolerance of your specific cell line to DMSO.
-
Sonication and Warming: Gentle warming (up to 60°C) and sonication can aid in the dissolution of JJKK-048 in the final working solution.
-
Use of Surfactants or Co-solvents: For in vivo preparations, co-solvents like PEG300, Tween-80, or SBE-β-CD can be used to improve solubility in aqueous solutions.
-
Fresh Preparation: Prepare working solutions fresh for each experiment to minimize the risk of precipitation over time.
Data Summary
JJKK-048 Physicochemical and Solubility Data
| Property | Value | Reference |
| Molecular Weight | 434.44 g/mol | |
| Formula | C₂₃H₂₂N₄O₅ | |
| Purity | ≥98% | |
| CAS Number | 1515855-97-6 | |
| Solubility | ||
| DMSO | Soluble to 100 mM |
JJKK-048 Stability and Storage Recommendations
| Form | Storage Temperature | Stability Period | Reference |
| Solid Powder | -20°C | 3 years | |
| In Solvent (DMSO) | -80°C | 6 months | |
| -20°C | 1 month |
Experimental Protocols
Preparation of JJKK-048 Stock Solution (10 mM in DMSO)
-
Equilibrate the vial of solid JJKK-048 to room temperature before opening.
-
Based on the batch-specific molecular weight provided on the Certificate of Analysis, calculate the required volume of DMSO to achieve a 10 mM concentration.
-
Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Vortex the solution until the compound is completely dissolved. Gentle warming and sonication can be used to facilitate dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
In Vivo Formulation Protocol
For intraperitoneal (i.p.) injection in mice, a common formulation involves a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Prepare the required volume of JJKK-048 stock solution in DMSO.
-
In a sterile tube, add the solvents sequentially: first the DMSO stock solution, followed by PEG300, then Tween-80, and finally saline.
-
Mix the solution thoroughly between the addition of each solvent to ensure a clear and homogenous solution.
-
If precipitation or phase separation occurs, gentle warming and sonication can be used to aid dissolution.
-
It is recommended to prepare this formulation fresh on the day of the experiment.
Visualizations
JJKK-048 Mechanism of Action: MAGL Inhibition
Caption: JJKK-048 inhibits MAGL, preventing the breakdown of 2-AG.
Experimental Workflow: Preparing JJKK-048 for In Vitro Cell-Based Assays
Caption: Workflow for preparing and using JJKK-048 in cell-based assays.
References
JJKK 048 storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective storage, handling, and use of JJKK 048, a potent and selective monoacylglycerol lipase (MAGL) inhibitor.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is a highly potent and selective inhibitor of monoacylglycerol lipase (MAGL).[1] It is a synthetic, organic compound used in research to study the role of MAGL and the endocannabinoid system in various physiological and pathological processes. By inhibiting MAGL, this compound prevents the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG), leading to its accumulation and enhanced signaling.
2. What are the primary research applications of this compound?
This compound is primarily used to investigate the therapeutic potential of MAGL inhibition in various conditions, including pain, inflammation, neurodegenerative diseases, and cancer. Its ability to elevate 2-AG levels allows researchers to explore the downstream effects of enhanced endocannabinoid signaling.
3. How does this compound work?
This compound acts as an irreversible inhibitor of MAGL by forming a covalent bond with a critical serine residue in the enzyme's active site. This blockage prevents MAGL from hydrolyzing its primary substrate, 2-AG, into arachidonic acid and glycerol.
Storage and Handling Best Practices
Proper storage and handling of this compound are crucial to maintain its stability and ensure experimental reproducibility.
Recommended Storage Conditions:
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | Up to 12 months |
| 4°C | Up to 6 months | |
| Stock Solution (in DMSO) | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Handling Guidelines:
-
Reconstitution: For preparing stock solutions, dimethyl sulfoxide (DMSO) is the recommended solvent. To enhance solubility, the solution can be warmed to 37°C and sonicated in an ultrasonic bath.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to degradation, it is recommended to aliquot the stock solution into single-use vials before storage.
-
Shipping: this compound is typically shipped on blue ice to maintain its integrity during transit.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Solubility | Improper solvent or concentration. | Use high-purity DMSO to prepare stock solutions. For in vivo studies, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used. Gentle heating and sonication can aid dissolution. |
| Inconsistent Experimental Results | Degradation of the compound due to improper storage or handling. | Ensure the compound is stored at the recommended temperatures and avoid multiple freeze-thaw cycles by preparing aliquots. Use freshly prepared dilutions for each experiment. |
| Loss of Efficacy in Chronic Studies | Prolonged MAGL inhibition can lead to desensitization of cannabinoid receptors (CB1). | Consider intermittent dosing schedules or washout periods in long-term in vivo experiments to mitigate receptor desensitization. Monitor for tolerance to the compound's effects. |
| Potential Off-Target Effects | Although highly selective, off-target activity, especially at high concentrations, cannot be completely ruled out. | Use the lowest effective concentration of this compound. Include appropriate controls to assess potential off-target effects. For instance, some studies have noted off-target activity in the spleen and lungs of mice at higher doses of similar MAGL inhibitors.[2] |
Experimental Protocols
1. In Vitro MAGL Activity Assay (Fluorometric)
This protocol is adapted from commercially available MAGL activity assay kits and provides a method to determine the inhibitory activity of this compound.
Materials:
-
This compound
-
Recombinant human MAGL enzyme
-
MAGL assay buffer
-
Fluorogenic MAGL substrate (e.g., a 2-AG analog that releases a fluorescent product upon cleavage)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in assay buffer at various concentrations. Include a vehicle control (e.g., DMSO).
-
Enzyme and inhibitor pre-incubation: Add the recombinant MAGL enzyme to the wells of the 96-well plate. Then, add the this compound dilutions to the respective wells. Incubate for a specified period (e.g., 30 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Substrate addition: Initiate the enzymatic reaction by adding the fluorogenic MAGL substrate to all wells.
-
Fluorescence measurement: Immediately begin measuring the fluorescence intensity at regular intervals using a microplate reader with appropriate excitation and emission wavelengths for the chosen substrate.
-
Data analysis: Calculate the rate of reaction for each concentration of this compound. Determine the IC50 value by plotting the reaction rates against the inhibitor concentrations and fitting the data to a suitable dose-response curve.
IC50 Values for this compound:
| Species | IC50 (nM) |
| Human | 0.214 |
| Rat | 0.275 |
| Mouse | 0.363 |
2. In Vivo Mouse Model of MAGL Inhibition
This protocol provides a general framework for assessing the in vivo effects of this compound in mice.
Materials:
-
This compound
-
Vehicle solution (e.g., 5% DMSO, 10% 2-hydroxypropyl-β-cyclodextrin in saline)
-
Experimental mice (strain and sex dependent on the study)
-
Syringes and needles for administration
Procedure:
-
Compound preparation: Prepare the this compound solution in the chosen vehicle at the desired concentration for injection.
-
Animal administration: Administer this compound to the mice via the desired route (e.g., intraperitoneal injection). Include a vehicle-treated control group.
-
Behavioral or physiological assessment: At specified time points after administration, perform the relevant behavioral tests (e.g., hot plate test for analgesia) or collect tissues for biochemical analysis (e.g., measurement of 2-AG levels in the brain).
-
Tissue collection and analysis (optional): At the end of the experiment, euthanize the animals and collect tissues of interest. Tissues can be flash-frozen in liquid nitrogen and stored at -80°C for later analysis, such as measuring endocannabinoid levels by mass spectrometry.
Visualizations
MAGL Signaling Pathway
The following diagram illustrates the central role of MAGL in the endocannabinoid and eicosanoid signaling pathways. Inhibition of MAGL by this compound leads to an accumulation of 2-AG, which enhances the activation of cannabinoid receptors (CB1 and CB2). Simultaneously, the reduction in arachidonic acid production downstream of MAGL leads to a decrease in the synthesis of prostaglandins, which are key mediators of inflammation.
Caption: The MAGL signaling cascade and its inhibition by this compound.
Experimental Workflow for In Vitro MAGL Inhibition Assay
This diagram outlines the key steps in determining the inhibitory potency of this compound on MAGL activity in an in vitro setting.
Caption: Workflow for determining the IC50 of this compound against MAGL.
References
Technical Support Center: Optimizing JJKK 048 Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of the monoacylglycerol lipase (MAGL) inhibitor, JJKK 048, in cell culture experiments to ensure maximal efficacy with minimal impact on cell viability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an ultrapotent and highly selective inhibitor of monoacylglycerol lipase (MAGL).[1] Its mechanism of action involves the covalent modification of the active site serine (S122) of MAGL, forming a carbamate adduct.[1] This irreversible inhibition prevents the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG), leading to its accumulation in tissues and cells.[1]
Q2: What are the known IC50 values for this compound?
A2: this compound exhibits very high potency for MAGL across different species. It is also highly selective for MAGL over other related enzymes like fatty acid amide hydrolase (FAAH). The known half-maximal inhibitory concentration (IC50) values are summarized in the table below.
Q3: What is the primary signaling pathway affected by this compound?
A3: By inhibiting MAGL, this compound primarily modulates the endocannabinoid system. The resulting increase in 2-AG levels enhances the activation of cannabinoid receptors (CB1 and CB2).[2] Additionally, by preventing the breakdown of 2-AG into arachidonic acid, this compound can reduce the production of pro-inflammatory prostaglandins.[2]
Q4: In which solvent should I dissolve this compound and how should I store the stock solution?
A4: this compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the optimization of this compound concentration for cell viability.
Issue 1: Determining the optimal starting concentration for a new cell line.
-
Problem: You are unsure what concentration range of this compound to use for your initial experiments to ensure MAGL inhibition without causing significant cell death.
-
Solution:
-
Start with the IC50 for MAGL: The IC50 of this compound for human MAGL is approximately 0.214 nM (or 214 pM). A good starting point for your experiments would be a concentration range that brackets this value.
-
Perform a wide-range dose-response experiment: To assess cytotoxicity, it is crucial to test a broad range of concentrations. A suggested starting range could be from 0.1 nM to 10 µM. This wide range will help you identify the concentration at which this compound begins to affect cell viability.
-
Use a cell viability assay: Employ a standard cell viability assay such as the MTT, MTS, or resazurin assay to determine the percentage of viable cells after a specific incubation period (e.g., 24, 48, or 72 hours).
-
Issue 2: Observing unexpected cytotoxicity at low concentrations.
-
Problem: You are seeing a significant decrease in cell viability at concentrations of this compound that are close to the IC50 for MAGL, which should ideally not be cytotoxic.
-
Possible Causes and Solutions:
-
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.
-
Action: Ensure your final DMSO concentration in the culture medium is below 0.5%. Prepare a vehicle control with the same final DMSO concentration as your highest this compound concentration to account for any solvent effects.
-
-
Cell Line Sensitivity: Your specific cell line may be particularly sensitive to the inhibition of MAGL or to off-target effects of this compound.
-
Action: Perform a careful dose-response curve to determine the 50% cytotoxic concentration (CC50). This will help you establish a therapeutic window where you can achieve MAGL inhibition without significant cell death.
-
-
Compound Degradation: The compound may have degraded, leading to the formation of toxic byproducts.
-
Action: Ensure proper storage of your this compound stock solution (aliquoted at -20°C or -80°C, protected from light). Use freshly prepared dilutions for your experiments.
-
-
Issue 3: Not observing the expected biological effect even at high concentrations.
-
Problem: You are using a high concentration of this compound (e.g., 1 µM) but are not seeing the anticipated downstream effects of MAGL inhibition.
-
Possible Causes and Solutions:
-
Low MAGL Expression: Your cell line may express very low levels of MAGL, making it an unsuitable model for studying the effects of this compound.
-
Action: Confirm MAGL expression in your cell line using techniques like Western blotting or qPCR.
-
-
Compound Inactivity: The this compound may be inactive due to improper storage or handling.
-
Action: Test the activity of your this compound in a cell-free MAGL activity assay or in a cell line known to be responsive.
-
-
Assay Sensitivity: The assay you are using to measure the downstream biological effect may not be sensitive enough.
-
Action: Optimize your downstream assay or choose a more sensitive endpoint to measure the effects of MAGL inhibition.
-
-
Data Presentation
Table 1: IC50 Values for this compound
| Target Enzyme | Species | Cell Line/System | IC50 Value |
| MAGL | Human | Recombinant | 214 pM |
| MAGL | Rat | Recombinant | 275 pM |
| MAGL | Mouse | Recombinant | 363 pM |
| FAAH | Human | Recombinant (in COS-7 cells) | 4800 nM |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (CC50) of this compound using an MTT Assay
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will allow for logarithmic growth during the experiment. Incubate for 24 hours to allow cells to adhere.
-
Compound Preparation: Prepare a 2X stock of this compound at various concentrations in your complete cell culture medium. A suggested range for the final concentrations is 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, and 10 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions and the vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the this compound concentration and use a non-linear regression model to determine the CC50 value.
Mandatory Visualizations
References
Technical Support Center: Troubleshooting JJKK 048 Off-Target Effects
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering potential off-target effects while using the potent and selective monoacylglycerol lipase (MAGL) inhibitor, JJKK 048. The information is presented in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs)
Q1: We are observing a phenotype in our cell-based assay that is inconsistent with the known function of MAGL. Could this be an off-target effect of this compound?
A1: While this compound is a highly selective inhibitor of MAGL, unexpected phenotypes can occur.[1] Off-target effects are a possibility with any small molecule inhibitor. The primary known off-target of this compound is α/β-hydrolase domain 6 (ABHD6), though with significantly lower potency. To investigate if the observed phenotype is due to an off-target effect, consider the following:
-
Dose-response analysis: Determine if the potency of this compound for the unexpected phenotype differs significantly from its potency for MAGL inhibition (IC50 ≈ 0.4 nM). A large discrepancy may suggest an off-target effect.
-
Use a structurally different MAGL inhibitor: If a structurally unrelated MAGL inhibitor recapitulates the phenotype, it is more likely to be an on-target effect.
-
Rescue experiment: If possible, overexpress a resistant mutant of MAGL. If the phenotype is not rescued, it points towards an off-target mechanism.
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Investigate the role of ABHD6: As the primary known off-target, consider if inhibition of ABHD6 could explain the observed phenotype. Use an ABHD6-selective inhibitor, such as WWL70, to see if it produces a similar effect.[2]
Q2: Our in vivo experiments with this compound are showing effects that are not blocked by a cannabinoid receptor 1 (CB1) antagonist, even though MAGL inhibition is expected to increase the endocannabinoid 2-arachidonoylglycerol (2-AG). Why might this be?
A2: This is an important observation. While the primary signaling outcome of MAGL inhibition is the potentiation of endocannabinoid signaling through increased 2-AG levels, which primarily acts on CB1 and CB2 receptors, not all effects of MAGL inhibition are necessarily mediated by these receptors. MAGL inhibition also alters the downstream metabolic products of 2-AG. Specifically, it reduces the production of arachidonic acid (AA), a precursor for pro-inflammatory prostaglandins. Therefore, some of the observed in vivo effects could be due to the reduction in prostaglandin signaling, which would not be blocked by a CB1 antagonist. It is also possible that very high local concentrations of 2-AG could have effects independent of CB1/CB2 receptors.
Q3: We are seeing unexpected toxicity in our cell cultures at concentrations where we expect to see specific MAGL inhibition. What could be the cause?
A3: Cellular toxicity can arise from on-target or off-target effects, or from experimental artifacts. To dissect this:
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Confirm on-target engagement: Use a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging with MAGL at the concentrations used in your experiments.
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Assess cell line dependency: Test the toxicity of this compound in a cell line that does not express MAGL. If the toxicity persists, it is likely an off-target effect.
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Evaluate the contribution of ABHD6 inhibition: ABHD6 has been implicated in various cellular processes, and its inhibition could potentially lead to toxicity in certain cell types.
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Consider compound solubility and aggregation: At higher concentrations, small molecules can sometimes come out of solution and form aggregates, which can cause non-specific cellular stress and toxicity. Ensure that this compound is fully solubilized in your culture medium at the concentrations being tested.
Data Presentation
This compound is characterized by its high potency for MAGL and significant selectivity over other related enzymes.
| Target | IC50 (nM) | Selectivity vs. MAGL | Reference |
| MAGL (human) | 0.4 | - | |
| FAAH (human) | >5200 | >13,000-fold | |
| ABHD6 (human) | ~252 | ~630-fold |
Experimental Protocols
To experimentally investigate potential off-target effects of this compound, the following methodologies are recommended.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the direct binding of a compound to its target in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Protocol:
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Cell Treatment: Culture cells to 70-80% confluency. Treat cells with either vehicle (e.g., DMSO) or this compound at the desired concentration for 1-2 hours at 37°C.
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Harvest and Resuspend: Harvest the cells, wash with PBS, and resuspend the cell pellet in PBS containing protease inhibitors.
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Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler. Include an unheated control.
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Lysis: Lyse the cells by three cycles of freeze-thawing (liquid nitrogen and a 37°C water bath).
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Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
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Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble MAGL by Western blotting using a specific anti-MAGL antibody.
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Data Analysis: Quantify the band intensities and plot the percentage of soluble MAGL as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
Kinome Profiling for Off-Target Kinase Identification
While this compound is not a kinase inhibitor, unexpected phenotypes, particularly those related to signaling pathways, can sometimes be caused by off-target effects on kinases. Kinome profiling can screen for such interactions.
Methodology:
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Lysate Preparation: Prepare a high-quality cell or tissue lysate from your experimental system treated with either vehicle or this compound.
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Kinase Enrichment: Use multiplexed inhibitor beads (MIBs) or other affinity matrices to capture a broad range of kinases from the lysate.
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Elution and Digestion: Elute the captured kinases and digest them into peptides using trypsin.
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Mass Spectrometry: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.
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Data Analysis: Compare the abundance of kinases captured from the vehicle- and this compound-treated lysates. A significant decrease in the capture of a particular kinase in the presence of this compound may indicate a direct interaction.
Visualizations
Caption: Simplified MAGL signaling pathway and the inhibitory action of this compound.
Caption: Decision tree for troubleshooting unexpected phenotypes with this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
preventing JJKK 048 precipitation in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JJKK 048. Our goal is to help you prevent precipitation and ensure the successful use of this potent and selective monoacylglycerol lipase (MAGL) inhibitor in your experiments.
Troubleshooting Guide: Preventing this compound Precipitation
This guide addresses common issues related to this compound precipitation in aqueous solutions and provides step-by-step solutions.
Issue 1: Precipitate forms immediately upon dilution of DMSO stock solution into aqueous buffer.
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Cause: this compound is poorly soluble in aqueous solutions. When a concentrated DMSO stock is diluted directly into an aqueous buffer, the compound can rapidly come out of solution, leading to precipitation. This is a common issue for hydrophobic compounds.
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Solution: Utilize a formulation with co-solvents to improve solubility. Below are tested protocols for preparing this compound solutions for in vivo and in vitro use.
Experimental Protocols for Aqueous Solutions
For preparing a clear solution of this compound, the following multi-step protocols are recommended. These methods involve the use of solvents and excipients to improve the solubility of the compound in aqueous media.
Protocol 1: Formulation with PEG300 and Tween-80 [1]
This protocol is suitable for achieving a clear solution for administration.
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Start with a stock solution of this compound in 100% DMSO (e.g., 100 mM).[2][3]
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In a sterile tube, add the required volume of the this compound DMSO stock.
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Add PEG300 to the tube. The recommended formulation is 10% DMSO and 40% PEG300.
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Vortex the mixture until the solution is clear.
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Add Tween-80 to a final concentration of 5%.
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Mix thoroughly until the solution is clear.
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Finally, add saline to reach the final volume (45% of the total volume).
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The resulting solution should be clear. If precipitation or phase separation occurs, gentle warming and/or sonication can be used to aid dissolution.[1]
Protocol 2: Formulation with SBE-β-CD [1]
This protocol uses a cyclodextrin to enhance solubility.
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Prepare a stock solution of this compound in 100% DMSO.
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In a separate sterile tube, prepare a 20% solution of SBE-β-CD in saline.
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In a new sterile tube, add the required volume of the this compound DMSO stock (to a final concentration of 10%).
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Add the 20% SBE-β-CD in saline solution to make up the remaining 90% of the final volume.
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Vortex thoroughly to ensure a clear solution.
Protocol 3: Formulation with Corn Oil
This protocol is suitable for preparations where an oil-based vehicle is acceptable.
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Prepare a stock solution of this compound in 100% DMSO.
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In a sterile tube, add the required volume of the this compound DMSO stock (to a final concentration of 10%).
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Add corn oil to make up the remaining 90% of the final volume.
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Vortex thoroughly to ensure a clear solution.
Quantitative Data Summary
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| Protocol | Vehicle Composition | Final this compound Concentration Achieved |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.75 mM) |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.75 mM) |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.75 mM) |
Issue 2: Solution appears cloudy or contains visible particles after preparation.
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Cause: Incomplete dissolution of this compound or one of the formulation components. This can also be caused by using DMSO that has absorbed water, which can significantly impact solubility.
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Solution:
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Use Fresh DMSO: Always use fresh, anhydrous DMSO to prepare the initial stock solution. Hygroscopic DMSO can negatively affect the solubility of this compound.
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Thorough Mixing: Ensure each component is fully dissolved before adding the next. Vortexing or gentle agitation is crucial at each step.
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Gentle Heating and Sonication: If cloudiness persists, gently warm the solution (e.g., to 60°C) and/or use a sonicator to aid dissolution. Be cautious with temperature to avoid degradation of the compound.
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Issue 3: Precipitation occurs over time, even after a clear solution was initially formed.
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Cause: The solution may be supersaturated, or there could be instability of the formulation over time. Changes in temperature can also affect solubility.
-
Solution:
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Prepare Fresh Solutions: It is highly recommended to prepare this compound solutions fresh before each experiment.
-
Storage: If short-term storage is necessary, store the solution at a constant temperature. For stock solutions in DMSO, storage at -20°C for up to one month or -80°C for up to six months is recommended. Avoid repeated freeze-thaw cycles by preparing aliquots.
-
Filtration: Before use, consider filtering the final diluted solution through a 0.22 µm syringe filter to remove any micro-precipitates that may not be visible.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution is DMSO. This compound is soluble up to 100 mM in DMSO.
Q2: Can I dissolve this compound directly in an aqueous buffer like PBS?
A2: Direct dissolution of this compound in aqueous buffers is not recommended due to its low aqueous solubility. This will likely result in immediate precipitation. A stock solution in DMSO should be prepared first and then diluted into the final aqueous solution using one of the provided formulation protocols.
Q3: What are the key chemical properties of this compound?
A3:
| Property | Value |
| Molecular Weight | 434.44 g/mol |
| Formula | C₂₃H₂₂N₄O₅ |
| Purity | ≥98% |
| CAS Number | 1515855-97-6 |
Q4: How does this compound work?
A4: this compound is a potent and selective inhibitor of monoacylglycerol lipase (MAGL). It covalently binds to the serine (S122) at the active site of MAGL, which prevents the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG). This leads to an increase in the levels of 2-AG in the brain and other tissues.
Signaling Pathway Inhibition by this compound
Q5: What are the recommended storage conditions for this compound?
A5: this compound solid powder should be stored at -20°C. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. It is advisable to aliquot stock solutions to avoid multiple freeze-thaw cycles.
References
JJKK 048 dose-response curve optimization
Technical Support Center: JJKK 048
Disclaimer: The compound "this compound" appears to be a hypothetical substance, as public databases and scientific literature primarily reference "KEYNOTE-048," a clinical trial for the drug Pembrolizumab. This technical support center has been developed assuming "this compound" is a novel research compound and provides general guidance for dose-response curve optimization in a preclinical laboratory setting.
This guide is intended for researchers, scientists, and drug development professionals working with the hypothetical compound this compound. It provides troubleshooting advice and frequently asked questions to assist with the optimization of dose-response curves in experimental settings.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, edge effects in the plate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency and avoid using the outer wells of the plate, which are prone to evaporation. |
| No response or very weak response to this compound | Incorrect dose range, inactive compound, inappropriate assay endpoint. | Perform a wider range of concentrations (e.g., from nanomolar to millimolar). Verify the compound's activity and the relevance of the chosen assay to the compound's expected mechanism of action. |
| U-shaped or biphasic dose-response curve | Off-target effects at high concentrations, compound cytotoxicity. | Lower the maximum concentration and increase the number of data points at the lower end of the curve. Perform a separate cytotoxicity assay to distinguish between specific and toxic effects. |
| Poor curve fit (low R-squared value) | Insufficient data points, inappropriate model selection, outliers. | Increase the number of concentrations tested, especially around the expected EC50. Try different non-linear regression models (e.g., four-parameter logistic) and identify and potentially exclude statistical outliers. |
| Inconsistent results between experiments | Variation in cell passage number, reagent quality, incubation times. | Use cells within a consistent passage number range. Ensure all reagents are within their expiration dates and properly stored. Standardize all experimental timings. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for a this compound dose-response experiment?
A1: For a novel compound like this compound, it is advisable to start with a broad concentration range, for instance, from 1 nM to 100 µM, using a semi-logarithmic dilution series. This wide range increases the probability of identifying the active window of the compound.
Q2: How many replicates should I use for each concentration?
A2: It is recommended to use at least three technical replicates for each concentration to ensure statistical significance and to identify any potential outliers within the experiment.
Q3: What cell density should I use for my assay?
A3: The optimal cell density is assay-dependent. You should perform a cell titration experiment to determine the density that results in a linear signal response within the incubation period of your specific assay.
Q4: How can I be sure that the observed effect is specific to this compound?
A4: To confirm specificity, consider including a negative control (vehicle-treated cells) and a positive control (a compound with a known mechanism of action). Additionally, if the molecular target of this compound is known, performing the experiment in a cell line that does not express the target can serve as a valuable control.
Q5: My dose-response curve is not sigmoidal. What does this mean?
A5: A non-sigmoidal curve can indicate complex biological responses. For example, a U-shaped or biphasic curve might suggest that this compound has different effects at different concentrations, potentially due to engaging multiple targets or causing cytotoxicity at higher doses. Further investigation into off-target effects and cytotoxicity is recommended.
Experimental Protocols
Protocol: Cell Viability Assay (MTT)
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Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a CO2 incubator at 37°C.
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Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only wells as a negative control.
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Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
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MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
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Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.
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Data Acquisition: Measure the absorbance at a specific wavelength (typically 570 nm) using a plate reader.
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Data Analysis: Plot the absorbance values against the logarithm of the this compound concentration and fit the data to a non-linear regression model to determine the EC50.
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound in a Cell Viability Assay
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 0.01 | 98.2 ± 5.1 |
| 0.1 | 85.7 ± 3.9 |
| 1 | 52.1 ± 6.2 |
| 10 | 15.3 ± 2.8 |
| 100 | 5.8 ± 1.5 |
Visualizations
Caption: Experimental workflow for a typical dose-response assay.
Caption: Hypothetical signaling pathway for this compound as an RTK inhibitor.
Technical Support Center: Assessing JJKK 048 Blood-Brain Barrier Penetration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the blood-brain barrier (BBB) penetration of JJKK 048. All information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its blood-brain barrier penetration important?
A1: this compound is a potent and highly selective inhibitor of monoacylglycerol lipase (MAGL), an enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain.[1] By inhibiting MAGL, this compound increases the levels of 2-AG, which can produce therapeutic effects in various neurological and psychiatric disorders.[1] Therefore, its ability to penetrate the blood-brain barrier is critical for its efficacy as a centrally acting therapeutic agent.
Q2: Is there direct evidence of this compound penetrating the BBB in vivo?
A2: Yes, in vivo studies in mice have shown that administration of this compound leads to a significant increase in 2-AG levels in the brain.[1] This modulation of a central nervous system biomarker is strong evidence that this compound crosses the BBB to engage its target, MAGL.[1]
Q3: Are there published quantitative data on the brain-to-plasma concentration ratio (Kp or Kp,uu) for this compound?
A3: Currently, there is no publicly available quantitative data on the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-plasma concentration ratio (Kp,uu) for this compound. One study reported that this compound was not detected in the plasma or brain at the tested doses and time points, which prevented the calculation of these parameters.[2] Therefore, researchers may need to perform dedicated pharmacokinetic studies to determine these values.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 434.44 g/mol | |
| Molecular Formula | C₂₃H₂₂N₄O₅ | |
| Solubility | Soluble to 100 mM in DMSO | |
| CAS Number | 1515855-97-6 |
Example: In Vitro BBB Permeability Data (Illustrative)
Due to the lack of specific data for this compound, the following table presents illustrative data for compounds with known BBB penetration characteristics, which can serve as a benchmark for experimental results. The apparent permeability coefficient (Papp) is a common metric from in vitro assays.
| Compound | Assay Model | Papp (x 10⁻⁶ cm/s) | Expected BBB Penetration |
| Propranolol (High Permeability Control) | PAMPA-BBB | > 15.0 | High |
| Caffeine (High Permeability Control) | hCMEC/D3 | ~20.0 | High |
| Atenolol (Low Permeability Control) | PAMPA-BBB | < 2.0 | Low |
| Lucifer Yellow (Paracellular Marker) | hCMEC/D3 | < 1.0 | Very Low |
| This compound (Hypothetical) | PAMPA-BBB | [Experimental Value] | [To Be Determined] |
| This compound (Hypothetical) | hCMEC/D3 | [Experimental Value] | [To Be Determined] |
Example: In Vivo Pharmacokinetic Data in Rodents (Illustrative)
This table provides an example of how to present in vivo BBB penetration data. Kp represents the total brain-to-plasma ratio, while Kp,uu accounts for the unbound fraction of the drug in both compartments, which is considered a more accurate predictor of target engagement.
| Compound | Species | Dose & Route | Kp | Kp,uu |
| Diazepam | Mouse | 1 mg/kg, IV | 1.2 | 1.0 |
| Loperamide | Mouse | 5 mg/kg, IV | 0.1 | 0.01 |
| This compound (Hypothetical) | Mouse | [Dose], [Route] | [Value] | [Value] |
Experimental Protocols
In Vitro BBB Permeability Assessment using PAMPA-BBB
Objective: To assess the passive permeability of this compound across an artificial lipid membrane mimicking the BBB.
Materials:
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PAMPA-BBB plate (e.g., from BioAssay Systems or similar)
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This compound
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High and low permeability control compounds (e.g., promazine and diclofenac)
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Phosphate-buffered saline (PBS), pH 7.4
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DMSO
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UV plate reader or LC-MS/MS system
Procedure:
-
Prepare Solutions:
-
Prepare a 10 mM stock solution of this compound and control compounds in DMSO.
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Prepare the BBB lipid solution according to the manufacturer's instructions.
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Prepare the donor solution by diluting the stock solutions to the final desired concentration (e.g., 500 µM) in PBS. The final DMSO concentration should be ≤ 1%.
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Prepare the acceptor solution (PBS).
-
-
Coat the Donor Plate:
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Add the BBB lipid solution to the membrane of each well in the donor plate.
-
-
Assemble the PAMPA Sandwich:
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Add the acceptor solution to the wells of the acceptor plate.
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Add the donor solution containing this compound or control compounds to the wells of the lipid-coated donor plate.
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Carefully place the donor plate onto the acceptor plate.
-
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Incubation:
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Incubate the plate assembly at room temperature for the recommended time (e.g., 4-18 hours).
-
-
Quantification:
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After incubation, carefully separate the plates.
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Determine the concentration of the compound in both the donor and acceptor wells using a UV plate reader or LC-MS/MS.
-
-
Calculate Apparent Permeability (Papp):
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The Papp value is calculated using the formula provided by the assay manufacturer, which takes into account the concentrations in the donor and acceptor wells, the volume of the wells, the surface area of the membrane, and the incubation time.
-
In Vitro BBB Permeability using hCMEC/D3 Cell Monolayer
Objective: To evaluate the permeability of this compound across a human cerebral microvascular endothelial cell line (hCMEC/D3) monolayer, which models the BBB.
Materials:
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hCMEC/D3 cells
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Cell culture medium and supplements
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Transwell inserts (e.g., 24-well format)
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Collagen-coated inserts
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This compound
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Lucifer Yellow (paracellular permeability marker)
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Hanks' Balanced Salt Solution (HBSS)
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LC-MS/MS system
Procedure:
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Cell Seeding:
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Seed hCMEC/D3 cells onto collagen-coated Transwell inserts at a density of approximately 50,000 cells/cm².
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Culture the cells for 5-7 days to allow for the formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Check:
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Measure the transendothelial electrical resistance (TEER) to confirm monolayer integrity.
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Alternatively, assess the permeability of Lucifer Yellow. A low Papp value for Lucifer Yellow indicates a tight monolayer.
-
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Permeability Assay:
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Wash the cell monolayer with pre-warmed HBSS.
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Add HBSS containing a known concentration of this compound to the apical (donor) chamber.
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Add fresh HBSS to the basolateral (acceptor) chamber.
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Incubate at 37°C, 5% CO₂.
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At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the acceptor chamber and replace with fresh HBSS.
-
-
Quantification:
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Determine the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
-
Calculate Apparent Permeability (Papp):
-
The Papp is calculated from the flux of the compound across the monolayer over time.
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Troubleshooting Guides
PAMPA-BBB Assay
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability between replicate wells | Inconsistent coating of the lipid membrane. Pipetting errors. | Ensure the lipid solution is evenly applied. Use calibrated pipettes and consistent technique. |
| Low permeability for high permeability control | Lipid membrane is too thick or has precipitated. Incorrect buffer pH. | Ensure the lipid is fully dissolved and applied as a thin film. Verify the pH of the PBS. |
| High permeability for low permeability control | Incomplete membrane formation or disruption. | Ensure proper coating of the membrane. Avoid introducing air bubbles. |
| Compound precipitates in donor solution | Poor aqueous solubility. | Decrease the initial concentration of the compound. Increase the percentage of co-solvent (e.g., DMSO) slightly, but not exceeding the manufacturer's recommendation (typically 1-2%). |
hCMEC/D3 Permeability Assay
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low TEER values or high Lucifer Yellow permeability | Cell monolayer is not confluent. Poor tight junction formation. Cell passage number is too high. | Allow cells to grow for a longer period. Ensure proper coating of inserts with collagen. Use cells at a lower passage number. |
| High variability in Papp values | Inconsistent cell seeding density. Edge effects in the plate. Temperature fluctuations. | Ensure a uniform cell suspension and seeding. Avoid using the outer wells of the plate. Maintain a stable temperature during the assay. |
| Compound is not detected in the acceptor compartment | Low permeability. High binding to cells or plastic. Compound instability. | Increase the incubation time. Use low-binding plates. Assess compound stability in the assay buffer at 37°C. |
| Evidence of cell toxicity | Compound is cytotoxic at the tested concentration. | Perform a cell viability assay (e.g., MTT or LDH) at the tested concentration. If toxic, reduce the concentration. |
Mandatory Visualizations
Signaling Pathway Diagram
Experimental Workflow Diagram
References
Technical Support Center: JWH-018 Cannabimimetic Side Effect Mitigation
Disclaimer: The following information is intended for research purposes only by qualified professionals. JWH-018 and other synthetic cannabinoids are potent psychoactive substances with significant health risks and are controlled substances in many jurisdictions. All experiments should be conducted in accordance with local regulations and safety guidelines. The compound "JJKK 048" is not recognized in the scientific literature; this guide uses JWH-018 as a well-documented analogue with known cannabimimetic effects.
Frequently Asked Questions (FAQs)
Q1: What is JWH-018 and why does it produce cannabimimetic side effects?
A1: JWH-018 is a synthetic cannabinoid from the naphthoylindole family.[1][2] It acts as a potent, full agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, with a higher affinity for CB1 receptors located predominantly in the central nervous system.[2][3] Its high efficacy as a full agonist, in contrast to THC which is a partial agonist, leads to a more intense activation of these receptors, resulting in pronounced cannabimimetic effects.[1] These side effects can include severe anxiety, paranoia, cognitive impairment, tachycardia, and in some cases, psychosis and seizures.
Q2: What are the primary signaling pathways activated by JWH-018 that contribute to its side effects?
A2: JWH-018, upon binding to CB1 receptors (which are G-protein coupled receptors), primarily initiates a cascade of intracellular events through the Gαi/o subunit. This leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, JWH-018 has been shown to activate the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2). The βγ-subunits of the G-protein can also modulate ion channels, leading to the inhibition of voltage-gated calcium channels and activation of inwardly rectifying potassium channels. Over-activation of these pathways is thought to underlie the adverse psychoactive and physiological effects.
Q3: What pharmacological tools are available to mitigate JWH-018's cannabimimetic side effects in a research setting?
A3: Several pharmacological tools can be used to counteract the effects of JWH-018:
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CB1 Receptor Antagonists/Inverse Agonists: Compounds like Rimonabant can competitively block JWH-018 from binding to the CB1 receptor, thereby preventing its effects.
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Neutral Antagonists: Interestingly, a major glucuronidated metabolite of JWH-018 has been shown to act as a neutral, competitive antagonist at CB1 receptors, suggesting a potential endogenous modulatory mechanism.
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Negative Allosteric Modulators (NAMs): Molecules such as PSNCBAM1 bind to an allosteric site on the CB1 receptor, changing the receptor's conformation and reducing the efficacy of agonists like JWH-018 without directly competing for the binding site. This can offer a more nuanced modulation of receptor activity.
Troubleshooting Guide for In Vitro & In Vivo Experiments
This guide addresses common issues encountered when studying JWH-018 and strategies to minimize its cannabimimetic effects in experimental models.
Issue 1: High variability or unexpected psychoactive-like behavioral effects in animal models.
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Question: My in vivo experiments with JWH-018 are showing inconsistent results and severe adverse effects (e.g., seizures, excessive sedation), making data interpretation difficult. What can I do?
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Answer:
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Dose-Response Optimization: JWH-018 is significantly more potent than THC. Ensure you have performed a thorough dose-response curve to identify the minimal effective dose for your desired endpoint, while avoiding doses that induce severe, confounding side effects.
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Co-administration with a CB1 Antagonist: To confirm that the observed effects are CB1-mediated, pre-treat a cohort of animals with a CB1 antagonist like Rimonabant. This should attenuate or block the cannabimimetic effects of JWH-018.
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Utilize a Negative Allosteric Modulator (NAM): For a more subtle modulation, co-administer JWH-018 with a CB1 NAM like PSNCBAM1. This can reduce the maximal effect of JWH-018 without completely blocking it, potentially separating therapeutic-like effects from adverse ones.
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Monitor Animal Welfare Closely: Have a clear protocol for humane endpoints if animals display signs of severe distress, such as prolonged seizures or catatonia.
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Issue 2: Difficulty in demonstrating specificity of JWH-018 action in cell-based assays.
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Question: In my cell-based assays (e.g., cAMP inhibition), I'm observing effects, but I'm unsure if they are specifically due to CB1 receptor activation. How can I verify this?
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Answer:
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Antagonist Challenge: Pre-incubate your cells with a CB1 antagonist (e.g., Rimonabant) before adding JWH-018. A specific CB1-mediated effect will be blocked.
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Use CB1 Knockout/Knockdown Cells: If available, perform parallel experiments in a cell line that does not express the CB1 receptor. The effects of JWH-018 should be absent or significantly reduced in these cells.
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Compare with other CB Receptor Ligands: Test other known CB1 agonists (e.g., WIN55,212-2) and compounds with no affinity for CB1 receptors to establish a pharmacological profile.
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Data Presentation
Table 1: Comparative Receptor Binding Affinities (Ki) and Functional Potency (EC50) of JWH-018 and THC.
| Compound | Receptor | Binding Affinity (Ki) [nM] | Functional Potency (EC50) [nM] | Agonist Type |
| JWH-018 | Human CB1 | 9.00 ± 5.00 | 102 | Full Agonist |
| Human CB2 | 2.94 ± 2.65 | 133 | Full Agonist | |
| Δ⁹-THC | Human CB1 | ~40.7 | - | Partial Agonist |
| Human CB2 | ~36.4 | - | Partial Agonist |
Table 2: In Vivo Effects of JWH-018 in Rodent Models.
| Effect | Species | Dose Range | Notes |
| Hypothermia | Rat | 0.3 - 3 mg/kg | Potent, dose-dependent decrease in core body temperature. |
| Bradycardia | Rat | 0.3 - 3 mg/kg | Slowing of heart rate. |
| Convulsions | Mouse | 10 mg/kg | Effects blocked by the CB1 antagonist Rimonabant. |
| Analgesia | Mouse | - | Component of the cannabinoid tetrad test. |
| Catalepsy | Mouse | - | Component of the cannabinoid tetrad test. |
| Hypomotility | Mouse | - | Component of the cannabinoid tetrad test. |
Experimental Protocols
Protocol 1: In Vitro CB1 Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the CB1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes prepared from a cell line overexpressing the human CB1 receptor.
-
Radioligand: [³H]CP-55,940.
-
Test compound (e.g., JWH-018).
-
Non-specific binding control: A high concentration of a non-labeled, potent CB1 agonist (e.g., WIN55,212-2).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Methodology:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add assay buffer, a fixed concentration of [³H]CP-55,940, and varying concentrations of the test compound.
-
For total binding wells, add only buffer and radioligand.
-
For non-specific binding wells, add buffer, radioligand, and a saturating concentration of the non-labeled agonist.
-
Add the cell membrane preparation to all wells to initiate the binding reaction.
-
Incubate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vitro cAMP Inhibition Assay
Objective: To measure the functional activity of JWH-018 as a CB1 receptor agonist by quantifying its ability to inhibit forskolin-stimulated cAMP production.
Materials:
-
HEK293 or CHO cells stably expressing the human CB1 receptor.
-
JWH-018.
-
Forskolin (an adenylyl cyclase activator).
-
IBMX (a phosphodiesterase inhibitor, optional but recommended).
-
cAMP assay kit (e.g., ELISA, HTRF, or BRET-based).
-
Cell culture medium and serum-free medium.
Methodology:
-
Plate the CB1-expressing cells in a 96-well plate and grow to ~95% confluency.
-
Starve the cells in serum-free medium overnight.
-
Prepare serial dilutions of JWH-018.
-
Pre-treat the cells with the different concentrations of JWH-018 for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) to induce cAMP production.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Plot the cAMP concentration against the log concentration of JWH-018.
-
Determine the EC50 value (concentration of JWH-018 that produces 50% of the maximal inhibition of forskolin-stimulated cAMP levels) using non-linear regression.
Protocol 3: In Vivo Cannabinoid Tetrad Assay in Mice
Objective: To assess the in vivo cannabimimetic activity of JWH-018 by measuring four characteristic effects: hypomotility, catalepsy, analgesia, and hypothermia.
Materials:
-
Male mice (e.g., C57BL/6).
-
JWH-018 dissolved in an appropriate vehicle (e.g., ethanol, Tween 80, and saline in a 1:1:18 ratio).
-
Open field apparatus.
-
Bar test apparatus for catalepsy.
-
Hot plate or tail-immersion apparatus for analgesia.
-
Rectal thermometer.
Methodology:
-
Acclimate mice to the testing room and handling for at least 2 days prior to the experiment.
-
Administer JWH-018 (or vehicle control) via intraperitoneal (i.p.) injection.
-
Hypomotility (Spontaneous Activity): At a set time post-injection (e.g., 30 minutes), place the mouse in the open field apparatus and record the distance traveled or number of line crossings for a defined period (e.g., 5-10 minutes).
-
Catalepsy (Bar Test): Gently place the mouse's forepaws on a horizontal bar raised off the surface. Measure the time the mouse remains immobile in this position. A duration of over 20 seconds is typically considered positive for catalepsy.
-
Analgesia (Hot Plate Test): Place the mouse on a heated surface (e.g., 52-55°C) and record the latency to a nociceptive response (e.g., paw licking or jumping). A cut-off time (e.g., 30-45 seconds) must be used to prevent tissue damage.
-
Hypothermia: Measure the core body temperature using a rectal probe at a set time post-injection (e.g., 60 minutes).
-
To test for mitigation of these effects, a CB1 antagonist (e.g., Rimonabant, 1-3 mg/kg, i.p.) can be administered 15-30 minutes prior to the JWH-018 injection.
Visualizations
Caption: JWH-018 signaling pathway via the CB1 receptor.
Caption: Experimental workflow for mitigating JWH-018 effects in vivo.
References
JJKK 048 Stability: -20°C vs -80°C Technical Support Center
For researchers, scientists, and drug development professionals utilizing JJKK 048, ensuring the compound's stability is critical for reproducible and accurate experimental results. This guide provides detailed information on the stability of this compound at -20°C versus -80°C, along with troubleshooting advice and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: The recommended storage temperature for this compound depends on its form (solid powder or in solvent) and the desired storage duration. For solid powder, storage at -20°C is recommended.[1] For stock solutions, storage at -80°C is recommended for long-term stability, while -20°C is suitable for shorter periods.[2][3]
Q2: How long can I store this compound at -20°C and -80°C?
A2: For this compound as a solid powder, it can be stored at -20°C for up to 12 months.[1] When in solvent, it is recommended to store it at -80°C for up to 6 months.[2] Storage at -20°C in solvent is generally recommended for a shorter duration of 1 month.
Q3: Why is -80°C preferred for long-term storage of this compound solutions?
A3: Storing solutions at -80°C significantly slows down chemical degradation processes compared to -20°C. This is crucial for maintaining the potency and purity of the compound over extended periods, ensuring the reliability of experimental outcomes. Lower temperatures minimize the risk of degradation from factors such as residual water content or reactive species in the solvent.
Q4: Can I store my this compound stock solution at -20°C?
A4: Yes, you can store this compound stock solutions at -20°C, but it is recommended for shorter durations, typically up to one month. For longer-term storage, -80°C is the preferred temperature to ensure maximum stability.
Q5: What are the signs of this compound degradation?
A5: Visual signs of degradation in the solid form are unlikely. For solutions, precipitation upon thawing can indicate instability or poor solubility. The most reliable way to detect degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess the purity of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation due to improper storage. | Verify the storage conditions and duration of your this compound stock solution. If stored at -20°C for an extended period, consider preparing a fresh stock from solid powder. |
| Precipitate observed in thawed stock solution | Poor solubility or compound degradation. | Gently warm the solution and vortex to redissolve the precipitate. If the precipitate persists, it may indicate degradation, and a fresh stock solution should be prepared. Consider using a different solvent if solubility is a persistent issue. |
| Loss of compound activity | Degradation of the active compound. | Confirm the storage temperature and duration. Perform a purity check using HPLC or a similar analytical method. Prepare a fresh stock solution from properly stored solid material. |
Data Presentation: this compound Storage Recommendations
| Form | Storage Temperature | Recommended Duration | Source |
| Solid Powder | -20°C | 12 Months | |
| In Solvent | -80°C | 6 Months | |
| In Solvent | -20°C | 1 Month |
Experimental Protocols
Protocol: Assessing the Stability of this compound Solution
This protocol outlines a general method for determining the stability of a this compound solution at different temperatures over time.
1. Materials:
- This compound solid powder
- Anhydrous DMSO (or other appropriate solvent)
- HPLC or LC-MS system
- Calibrated freezer/s at -20°C and -80°C
- Sterile, amber glass vials
2. Procedure:
- Stock Solution Preparation: Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).
- Aliquoting: Aliquot the stock solution into multiple amber glass vials to avoid repeated freeze-thaw cycles.
- Initial Analysis (T=0): Immediately analyze one aliquot using a validated HPLC or LC-MS method to determine the initial purity. This will serve as the baseline.
- Storage: Store half of the aliquots at -20°C and the other half at -80°C.
- Time Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), remove one aliquot from each storage temperature.
- Sample Analysis: Allow the aliquots to thaw completely at room temperature. Analyze each sample using the same HPLC or LC-MS method as the initial analysis.
- Data Analysis: Compare the purity of the stored samples to the initial (T=0) sample. Calculate the percentage of degradation over time at each temperature.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: this compound storage temperature decision guide.
References
Validation & Comparative
A Head-to-Head Comparison of MAGL Inhibitors: JJKK-048 versus JZL184
For researchers, scientists, and drug development professionals, the selection of a suitable monoacylglycerol lipase (MAGL) inhibitor is critical for advancing research in areas such as neuroscience, oncology, and inflammation. This guide provides a comprehensive comparison of two widely used MAGL inhibitors, JJKK-048 and JZL184, focusing on their performance, supported by experimental data.
Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to elevated 2-AG levels, which can potentiate the activation of cannabinoid receptors CB1 and CB2, offering therapeutic potential for various diseases. JJKK-048 and JZL184 are both potent inhibitors of MAGL, but they exhibit distinct profiles in terms of potency, selectivity, and in vivo activity.
Quantitative Performance Comparison
The following table summarizes the key quantitative data for JJKK-048 and JZL184, providing a clear comparison of their inhibitory potency and selectivity.
| Parameter | JJKK-048 | JZL184 | Reference(s) |
| Potency (IC50) | |||
| Human MAGL | 214 pM | 8 nM | [1] |
| Mouse MAGL | 363 pM | 8 nM | [1][2] |
| Rat MAGL | 275 pM | ~25-80 nM | [1][3] |
| Selectivity | |||
| vs. FAAH | >13,000-fold | >300-fold | |
| vs. ABHD6 | ~630-fold | >100-fold |
Mechanism of Action and Signaling Pathway
Both JJKK-048 and JZL184 are irreversible inhibitors that act by covalently modifying the catalytic serine residue (Ser122) in the active site of MAGL, forming a stable carbamate adduct. This inactivation of MAGL prevents the hydrolysis of 2-AG into arachidonic acid and glycerol. The resulting increase in 2-AG levels enhances the signaling through cannabinoid receptors, primarily CB1 and CB2, which are involved in a multitude of physiological processes including pain sensation, inflammation, and neurotransmission.
In Vivo Efficacy: A Look at Analgesic Effects
Both inhibitors have demonstrated analgesic properties in preclinical models. A common assay to evaluate pain relief is the writhing test, where a reduction in the number of abdominal constrictions (writhes) induced by an irritant indicates an analgesic effect.
A single intraperitoneal (i.p.) administration of JJKK-048 at a dose of 0.5 mg/kg has been shown to produce significant analgesia in the writhing test in mice without causing cannabimimetic side effects. Higher doses of 1-2 mg/kg induce analgesia in both the writhing and tail-immersion tests. For JZL184, i.p. doses of 4-40 mg/kg have been shown to produce CB1-dependent analgesic effects.
The following diagram illustrates a typical workflow for an in vivo analgesic study using the writhing test.
Detailed Experimental Protocols
To ensure reproducibility and aid in experimental design, detailed methodologies for key experiments are provided below.
In Vitro MAGL Inhibition Assay (IC50 Determination)
This protocol is a generalized procedure based on commonly used methods for determining the potency of MAGL inhibitors.
Objective: To determine the half-maximal inhibitory concentration (IC50) of JJKK-048 and JZL184 against MAGL.
Materials:
-
Recombinant human, mouse, or rat MAGL
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
MAGL substrate (e.g., 2-arachidonoylglycerol)
-
Test inhibitors (JJKK-048, JZL184) dissolved in DMSO
-
Detection reagent (e.g., a kit to measure glycerol or free fatty acid production)
-
96-well microplate
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a 96-well plate, add a small volume of each inhibitor dilution to the assay buffer.
-
Add the recombinant MAGL enzyme to each well and pre-incubate for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the MAGL substrate to each well.
-
Allow the reaction to proceed for a set time (e.g., 15-30 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., fluorescence or absorbance) using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Writhing Test for Analgesia
This protocol outlines the procedure for assessing the analgesic effects of MAGL inhibitors in mice.
Objective: To evaluate the analgesic efficacy of JJKK-048 and JZL184 in a model of visceral pain.
Materials:
-
Male albino Swiss mice (or other suitable strain)
-
JJKK-048 or JZL184 formulated for in vivo administration
-
Vehicle control solution
-
0.6% acetic acid solution
-
Observation chambers
-
Stopwatch
Procedure:
-
Acclimate the mice to the testing environment.
-
Divide the mice into treatment groups (vehicle, JJKK-048 at various doses, JZL184 at various doses).
-
Administer the assigned treatment (inhibitor or vehicle) via the desired route (e.g., intraperitoneal injection).
-
After a pre-determined pre-treatment time (e.g., 30 minutes for JJKK-048, 60-120 minutes for JZL184), administer a 0.6% acetic acid solution intraperitoneally to each mouse to induce writhing.
-
Immediately place each mouse in an individual observation chamber.
-
Start a stopwatch and count the number of writhes (abdominal constrictions followed by stretching of the hind limbs) for each mouse over a defined observation period (e.g., 20 minutes).
-
Record the total number of writhes for each animal.
-
Calculate the mean number of writhes for each treatment group and compare them to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in the number of writhes indicates an analgesic effect.
Conclusion
Both JJKK-048 and JZL184 are valuable tools for studying the role of MAGL and the endocannabinoid system. JJKK-048 stands out for its exceptional potency, with IC50 values in the picomolar range, and its high selectivity over other serine hydrolases like FAAH and ABHD6. JZL184, while less potent than JJKK-048, is still a highly effective MAGL inhibitor with well-characterized in vivo effects and a proven track record in a wide range of preclinical studies.
The choice between JJKK-048 and JZL184 will depend on the specific requirements of the experiment. For studies requiring maximal potency and selectivity, JJKK-048 may be the preferred choice. For researchers looking for a well-established inhibitor with a large body of supporting literature, JZL184 remains a robust option. This guide provides the necessary data and protocols to assist researchers in making an informed decision for their drug development and research endeavors.
References
A Comparative Guide to JJKK-048 and KML29 for Monoacylglycerol Lipase (MAGL) Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent inhibitors of monoacylglycerol lipase (MAGL), JJKK-048 and KML29. The information presented is intended to assist researchers in selecting the appropriate tool compound for their studies in areas such as neuroscience, oncology, and inflammation.
Introduction to MAGL and its Inhibition
Monoacylglycerol lipase (MAGL) is a key serine hydrolase in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to elevated levels of 2-AG, which can potentiate signaling through cannabinoid receptors (CB1 and CB2) and produce various therapeutic effects, including analgesia, anti-inflammatory responses, and neuroprotection.[1][2][3] Consequently, the development of potent and selective MAGL inhibitors is a significant area of research.
JJKK-048 and KML29 are two widely used MAGL inhibitors. While both are effective, they exhibit distinct profiles in terms of potency, selectivity, and in vivo activity. This guide offers a side-by-side comparison to aid in the selection of the most suitable inhibitor for specific research applications.
Quantitative Comparison of Inhibitor Performance
The following tables summarize the key quantitative data for JJKK-048 and KML29, providing a clear comparison of their potency and selectivity.
Table 1: In Vitro Potency (IC50) Against MAGL
| Inhibitor | Human MAGL | Mouse MAGL | Rat MAGL |
| JJKK-048 | 214 pM[4] | 363 pM[4] | 275 pM |
| KML29 | 5.9 nM | 15 nM | 43 nM |
Table 2: In Vitro Selectivity Profile
| Inhibitor | Selectivity for MAGL over FAAH | Selectivity for MAGL over ABHD6 |
| JJKK-048 | >13,000-fold | ~630-fold |
| KML29 | No detectable inhibition of FAAH (IC50 > 50,000 nM) | Not explicitly quantified in the provided results, but described as highly selective. |
Table 3: In Vivo Efficacy and Dosing
| Inhibitor | Animal Model | Dosing and Administration | Key In Vivo Effects |
| JJKK-048 | Male C57Bl/6J mice | 0.1-4 mg/kg; i.p.; single dose | Potently inhibits MAGL and elevates brain 2-AG levels. Promotes significant analgesia in a writhing test at low doses without cannabimimetic side effects. At higher doses, induces analgesia in both writhing and tail-immersion tests, as well as hypomotility and hyperthermia, but not catalepsy. |
| KML29 | Mice | 1-40 mg/kg; i.p. | Increases brain 2-AG levels without altering anandamide (AEA) levels. Attenuates inflammatory and neuropathic pain. Does not typically elicit cannabimimetic side effects such as catalepsy, hypothermia, and hypomotility. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the typical experimental protocols used to characterize MAGL inhibitors like JJKK-048 and KML29.
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique used to assess the potency and selectivity of enzyme inhibitors in complex biological samples.
Objective: To determine the inhibitor's ability to block the activity of MAGL and other serine hydrolases in their native environment.
General Protocol:
-
Proteome Preparation: Tissues (e.g., brain, liver) are homogenized in a suitable buffer (e.g., Tris-HCl) and ultracentrifuged to isolate the membrane and cytosolic fractions. The protein concentration is determined using a standard assay like the Bradford assay.
-
Inhibitor Incubation: Aliquots of the proteome are pre-incubated with varying concentrations of the inhibitor (e.g., JJKK-048 or KML29) or vehicle control for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C).
-
Probe Labeling: A broad-spectrum serine hydrolase activity-based probe, such as a fluorophosphonate coupled to a reporter tag (e.g., FP-rhodamine), is added to the samples and incubated for a specific time (e.g., 30 minutes) at room temperature. The probe covalently binds to the active site of serine hydrolases that are not blocked by the inhibitor.
-
SDS-PAGE and Fluorescence Scanning: The reaction is quenched by adding a loading buffer. The proteins are then separated by size using SDS-PAGE. The gel is scanned using a fluorescence scanner to visualize the labeled serine hydrolases.
-
Data Analysis: The fluorescence intensity of the band corresponding to MAGL is quantified. A decrease in fluorescence intensity in the inhibitor-treated samples compared to the vehicle control indicates inhibition of MAGL activity. IC50 values can be calculated by plotting the percentage of inhibition against the inhibitor concentration. The selectivity is assessed by observing the inhibition of other labeled serine hydrolases on the gel.
Measurement of 2-Arachidonoylglycerol (2-AG) Levels by LC-MS
Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for the accurate quantification of endocannabinoids like 2-AG in biological tissues.
Objective: To measure the in vivo effect of MAGL inhibition on the levels of its primary substrate, 2-AG.
General Protocol:
-
Sample Collection and Homogenization: Following in vivo administration of the inhibitor, animals are euthanized, and tissues (e.g., brain) are rapidly collected and snap-frozen in liquid nitrogen to prevent post-mortem changes in lipid levels. The tissues are then weighed and homogenized in a solvent mixture, typically containing an internal standard (e.g., deuterated 2-AG) for accurate quantification.
-
Lipid Extraction: The lipids, including 2-AG, are extracted from the homogenate using a liquid-liquid extraction procedure. This often involves the addition of an organic solvent (e.g., ethyl acetate/hexane) followed by centrifugation to separate the organic and aqueous phases.
-
Sample Preparation: The organic phase containing the lipids is collected, dried under a stream of nitrogen, and then reconstituted in a solvent compatible with the LC-MS system.
-
LC-MS Analysis: The prepared sample is injected into a liquid chromatograph, where 2-AG is separated from other lipids on a C18 column. The eluent from the LC is then introduced into a mass spectrometer.
-
Quantification: The mass spectrometer is operated in a selected reaction monitoring (SRM) mode to specifically detect and quantify 2-AG and its internal standard based on their unique parent and fragment ion masses. The concentration of 2-AG in the sample is determined by comparing its peak area to that of the internal standard.
Visualizations
The following diagrams illustrate key concepts related to MAGL inhibition and the experimental workflows used to study these inhibitors.
Caption: MAGL Signaling Pathway and Point of Inhibition.
Caption: Comparative Experimental Workflow for MAGL Inhibitors.
Conclusion
Both JJKK-048 and KML29 are valuable tools for studying the physiological and pathological roles of MAGL.
-
JJKK-048 stands out for its exceptional potency, with IC50 values in the picomolar range. This makes it an ideal candidate for studies requiring very low concentrations to achieve significant MAGL inhibition, potentially minimizing off-target effects. Its high selectivity over FAAH and ABHD6 further enhances its utility as a specific probe for MAGL activity.
-
KML29 , while less potent than JJKK-048, is still a highly effective and selective MAGL inhibitor with nanomolar potency. It has been extensively characterized in vivo and is known to produce significant analgesia without the cannabimimetic side effects often associated with direct cannabinoid receptor agonists.
The choice between JJKK-048 and KML29 will ultimately depend on the specific requirements of the experiment. For researchers prioritizing maximal potency and selectivity, JJKK-048 may be the preferred option. For those seeking a well-characterized inhibitor with a proven in vivo track record for producing analgesia with minimal side effects, KML29 remains an excellent choice. This guide, with its compiled data and protocol outlines, should serve as a valuable resource for making an informed decision.
References
- 1. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Characterization of the Ultrapotent Monoacylglycerol Lipase Inhibitor {4-[bis-(benzo[d][1,3]dioxol-5-yl)methyl]-piperidin-1-yl}(1H-1,2,4-triazol-1-yl)methanone (JJKK-048) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MAGL regulates synovial macrophage polarization vis inhibition of mitophagy in osteoarthritic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Selectivity of Endocannabinoid Hydrolase Inhibitors: FAAH vs. ABHD6
For Researchers, Scientists, and Drug Development Professionals
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a wide array of physiological processes. The signaling of the primary endocannabinoids, anandamide (AEA) and 2-arachidonoylglycerol (2-AG), is tightly regulated by their biosynthesis and degradation. Fatty Acid Amide Hydrolase (FAAH) is the principal enzyme responsible for the degradation of AEA, while α/β-hydrolase domain 6 (ABHD6) has been identified as a significant contributor to the hydrolysis of 2-AG, alongside the primary 2-AG hydrolase, monoacylglycerol lipase (MAGL). The development of selective inhibitors for these enzymes is a key strategy for therapeutically modulating the ECS.
This guide provides a comparative analysis of the selectivity of prominent inhibitors for FAAH and ABHD6. It is important to note that the compound JZKK 048, initially queried, is a highly potent and selective inhibitor of MAGL, not FAAH, and therefore is not the focus of this direct comparison but is included for broader context. Instead, this guide will focus on well-characterized, selective inhibitors for FAAH and ABHD6.
Quantitative Comparison of Inhibitor Selectivity
The following table summarizes the inhibitory potency (IC50) of selected compounds against FAAH, ABHD6, and MAGL. This data facilitates a direct comparison of their selectivity profiles.
| Inhibitor | Primary Target | FAAH IC50 (nM) | ABHD6 IC50 (nM) | MAGL IC50 (nM) | Species | Reference |
| URB597 | FAAH | 4.6 | > 10,000 | No significant activity | Rat (brain) | [1][2] |
| PF-3845 | FAAH | ~18 (Ki: 230) | No significant inhibition | No significant inhibition | Human, Mouse | [3][4] |
| WWL70 | ABHD6 | > 10,000 | 70 | No significant effect | Mouse | [5] |
| JZKK 048 | MAGL | > 10,000 | > 10,000 | 0.214 - 0.363 | Human, Rat, Mouse | |
| Compound 12 | Dual FAAH/ABHD6 | 4,000 | 2,400 | > 100,000 | Not specified |
Signaling Pathways and Inhibitor Targets
The following diagram illustrates the roles of FAAH, ABHD6, and MAGL in the degradation of endocannabinoids and the points of intervention for their respective inhibitors.
Caption: Endocannabinoid degradation pathways and inhibitor targets.
Experimental Protocols
The determination of inhibitor potency and selectivity relies on robust biochemical and proteomic methods. The following are outlines of the key experimental protocols used to generate the data in this guide.
Activity-Based Protein Profiling (ABPP) for Selectivity Determination
Activity-Based Protein Profiling is a powerful chemoproteomic technique to assess the potency and selectivity of an inhibitor against an entire enzyme family within a complex proteome.
Caption: Workflow for competitive activity-based protein profiling.
Protocol Outline:
-
Proteome Preparation: Tissues (e.g., mouse brain) or cells are homogenized in a suitable buffer to create a proteome lysate. The protein concentration is normalized across all samples.
-
Inhibitor Incubation: The proteome lysate is pre-incubated with the test inhibitor at various concentrations (or a vehicle control, typically DMSO) for a specified time and temperature (e.g., 30 minutes at 37°C). This allows the inhibitor to bind to its target enzyme(s).
-
Probe Labeling: A broad-spectrum activity-based probe (ABP) is added to the lysate. For serine hydrolases, a common probe is a fluorophosphonate (FP) tagged with a reporter molecule like biotin (FP-biotin) or a fluorophore (FP-rhodamine). The ABP will covalently label the active site of serine hydrolases that have not been blocked by the test inhibitor.
-
Analysis:
-
Gel-Based Analysis: If a fluorescent ABP is used, the proteins are separated by SDS-PAGE. The gel is then scanned for fluorescence. A decrease in the fluorescence of a protein band corresponding to a specific enzyme (e.g., FAAH) indicates that the test inhibitor has bound to and inhibited that enzyme, preventing the ABP from labeling it.
-
Mass Spectrometry-Based Analysis: If a biotinylated ABP is used, the probe-labeled proteins are enriched using streptavidin beads. The enriched proteins are then digested into peptides and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The relative abundance of peptides from each identified serine hydrolase is quantified to determine the extent of inhibition by the test compound across the proteome.
-
Fluorescence-Based Assay for FAAH Activity
This assay provides a quantitative measure of FAAH activity and is suitable for high-throughput screening of inhibitors.
Principle: The assay utilizes a fluorogenic substrate, arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA). FAAH hydrolyzes AAMCA, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of increase in fluorescence is directly proportional to FAAH activity.
Protocol Outline:
-
Enzyme Source: Recombinant FAAH or microsomal preparations from FAAH-expressing cells are used as the enzyme source.
-
Reaction Setup: The reaction is typically performed in a 96-well plate. Each well contains the FAAH enzyme in an appropriate assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA).
-
Inhibitor Addition: The test inhibitor, dissolved in a suitable solvent (e.g., DMSO), is added to the wells at various concentrations. Control wells receive only the solvent. The plate is pre-incubated for a short period (e.g., 5 minutes at 37°C).
-
Reaction Initiation: The reaction is initiated by adding the AAMCA substrate to all wells.
-
Fluorescence Measurement: The fluorescence is monitored kinetically using a microplate reader with excitation and emission wavelengths of approximately 350-360 nm and 460-465 nm, respectively.
-
Data Analysis: The rate of the enzymatic reaction is determined from the linear portion of the fluorescence versus time plot. The IC50 value of the inhibitor is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Assay for ABHD6 Activity
Similar to the FAAH assay, ABHD6 activity can be measured using a substrate that produces a detectable product upon hydrolysis.
Protocol Outline:
-
Enzyme Source: Lysates from cells overexpressing ABHD6 (e.g., HEK293 cells) are commonly used.
-
Substrate: A common substrate is radiolabeled 2-AG (e.g., [3H]-2-AG). The hydrolysis of [3H]-2-AG produces [3H]-glycerol, which can be quantified by liquid scintillation counting after separation from the unreacted substrate. Alternatively, fluorescence-based substrates for monoacylglycerol lipases can be adapted.
-
Inhibition Assay: The assay is performed by incubating the enzyme source with the test inhibitor at various concentrations before adding the substrate. The amount of product formed is then measured and compared to a control without the inhibitor to determine the percentage of inhibition and calculate the IC50 value.
By employing these rigorous experimental methodologies, the selectivity profiles of inhibitors can be accurately determined, which is essential for the development of targeted therapeutics for the endocannabinoid system.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The FAAH inhibitor URB597 efficiently reduces tyrosine hydroxylase expression through CB1- and FAAH-independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: New Targets for Future Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Comparative Efficacy of JJKK 048 in Preclinical Pain Models: A Guide for Researchers
Introduction:
The development of novel analgesics with improved efficacy and safety profiles remains a critical challenge in pain management. JJKK 048 is a novel, peripherally restricted, biased agonist of the kappa-opioid receptor (KOR). This compound is engineered to preferentially activate the G-protein signaling pathway, which is associated with analgesia, while minimizing recruitment of the β-arrestin2 pathway, which is linked to adverse effects such as dysphoria and sedation.[1][2][3][4] This guide provides a comparative analysis of the efficacy of this compound in established preclinical pain models against standard analgesics.
Mechanism of Action: Biased Agonism at the Kappa-Opioid Receptor
The kappa-opioid receptor (KOR) is a G protein-coupled receptor (GPCR) that, upon activation, can initiate multiple intracellular signaling cascades.[1] Traditional KOR agonists, such as U-69,593, activate both G-protein and β-arrestin pathways. While G-protein signaling is linked to the desired analgesic effects, β-arrestin recruitment has been associated with undesirable side effects. This compound is designed as a biased agonist, selectively promoting the G-protein pathway to achieve a better therapeutic window.
References
- 1. Molecular mechanism of biased signaling at the kappa opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Biased Agonism: Lessons from Studies of Opioid Receptor Agonists | Annual Reviews [annualreviews.org]
- 4. Biased agonists of the kappa opioid receptor suppress pain and itch without causing sedation or dysphoria - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of JJKK-048 and Other Potent Monoacylglycerol Lipase (MAGL) Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Potency, Selectivity, and Methodologies of Key MAGL Inhibitors.
Monoacylglycerol lipase (MAGL) has emerged as a critical therapeutic target for a range of neurological and inflammatory disorders. As the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG), its inhibition elevates 2-AG levels, leading to analgesic, anxiolytic, and anti-inflammatory effects. This guide provides a detailed comparative analysis of the ultrapotent MAGL inhibitor, JJKK-048, alongside other widely studied inhibitors: KML29, ABX-1431, and JZL184. The comparison focuses on quantitative performance data, selectivity profiles, and the experimental protocols used for their evaluation.
At a Glance: Performance Comparison of MAGL Inhibitors
The potency and selectivity of MAGL inhibitors are paramount for their efficacy and safety. The following table summarizes the half-maximal inhibitory concentrations (IC50) for JJKK-048 and its counterparts against MAGL and key off-target serine hydrolases, fatty acid amide hydrolase (FAAH) and alpha/beta-hydrolase domain containing 6 (ABHD6).
| Inhibitor | Target Species | MAGL IC50 | FAAH IC50 | ABHD6 IC50 | Selectivity (FAAH/MAGL) | Selectivity (ABHD6/MAGL) |
| JJKK-048 | Human | 0.214 nM[1] | >13,000-fold vs MAGL[2][3] | ~630-fold vs MAGL[2][3] | >13,000 | ~630 |
| Mouse | 0.363 nM | - | - | - | - | |
| Rat | 0.275 nM | - | - | - | - | |
| KML29 | Human | 5.9 nM | >50,000 nM | >1 µM (Inhibits at >1µM) | >8475 | >169 |
| Mouse | 15 nM | No detectable activity | - | - | - | |
| Rat | 43 nM | No detectable activity | - | - | - | |
| ABX-1431 | Human | 14 nM | >200-fold vs MAGL | >100-fold vs MAGL | >200 | >100 |
| Mouse | 27 nM | - | - | - | - | |
| JZL184 | Human | ~8 nM (mouse brain) | 4 µM | >10 µM | ~500 | >1250 |
| Mouse | 8 nM | >300-fold vs MAGL | - | >300 | - | |
| Rat | ~80 nM (~10-fold lower than mouse) | - | - | - | - |
Mechanism of Action and Endocannabinoid Signaling
MAGL inhibitors prevent the breakdown of the endocannabinoid 2-AG into arachidonic acid (AA) and glycerol. This action elevates 2-AG levels in the brain and peripheral tissues, enhancing the activation of cannabinoid receptors (CB1 and CB2). This enhanced signaling is responsible for the therapeutic effects of MAGL inhibition. JJKK-048, like many other potent MAGL inhibitors, acts as an irreversible covalent inhibitor, forming a stable carbamate adduct with the catalytic serine (S122) in the active site of MAGL.
Comparative In Vivo Effects
In vivo studies are crucial for determining the therapeutic potential and side-effect profile of MAGL inhibitors. JJKK-048 has demonstrated significant analgesic effects in mouse models of pain at doses that do not induce the cannabimimetic side effects often associated with direct CB1 receptor agonists.
-
JJKK-048: Promotes significant analgesia in the writhing test at a low dose (0.5 mg/kg, i.p.) without causing cannabimimetic side effects. At higher doses (1-2 mg/kg), it induces analgesia in both the writhing and tail-immersion tests, along with hypomotility and hyperthermia, but not catalepsy.
-
KML29: Exhibits antinociceptive activity in models of inflammatory and neuropathic pain without producing significant cannabimimetic side effects.
-
ABX-1431: Demonstrates potent antinociceptive effects in a rat inflammatory pain model at doses that result in nearly complete MAGL inhibition. It is currently being evaluated in clinical trials for neurological disorders.
-
JZL184: Effectively attenuates nociception in neuropathic and inflammatory pain models. However, chronic administration of high doses can lead to desensitization of CB1 receptors and produce some cannabimimetic effects.
Experimental Protocols
Accurate and reproducible data are the foundation of drug development. Below are detailed methodologies for key experiments used to characterize and compare MAGL inhibitors.
General Workflow for Inhibitor Evaluation
The evaluation of a novel MAGL inhibitor typically follows a multi-step process, from initial in vitro screening to in vivo behavioral analysis.
MAGL Activity Assay (Colorimetric)
This assay provides a quantitative measure of an inhibitor's potency by monitoring the hydrolysis of a chromogenic substrate.
-
Objective: To determine the IC50 value of a test compound against MAGL.
-
Principle: MAGL hydrolyzes the substrate 4-nitrophenyl acetate (4-NPA), producing the yellow-colored product 4-nitrophenol, which can be quantified by measuring its absorbance at 405-415 nm. The rate of product formation is inversely proportional to the inhibitory activity of the test compound.
-
Materials:
-
Human recombinant MAGL enzyme
-
Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA)
-
Substrate: 4-Nitrophenyl acetate (4-NPA)
-
Test inhibitor (dissolved in a suitable solvent like DMSO)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare Reagents: Dilute the MAGL enzyme and 4-NPA substrate to their working concentrations in the assay buffer. Prepare serial dilutions of the test inhibitor.
-
Assay Setup: In a 96-well plate, add the assay buffer, diluted MAGL enzyme, and either the test inhibitor at various concentrations or the solvent for control wells.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 10-30 minutes) at room temperature or 37°C to allow the inhibitor to bind to the enzyme. This is particularly important for irreversible inhibitors.
-
Initiate Reaction: Add the 4-NPA substrate solution to all wells to start the enzymatic reaction.
-
Measure Absorbance: Immediately begin reading the absorbance at 405-415 nm in kinetic mode for a set duration (e.g., 10-30 minutes) or take an endpoint reading after a fixed time.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Activity-Based Protein Profiling (ABPP) for Selectivity
ABPP is a powerful chemoproteomic technique used to assess the selectivity of an inhibitor against an entire enzyme family in a complex biological sample.
-
Objective: To determine the selectivity of a MAGL inhibitor against other serine hydrolases in a native proteome (e.g., mouse brain lysate).
-
Principle: In a competitive ABPP experiment, a proteome is first incubated with the test inhibitor. Then, a broad-spectrum, fluorescently tagged activity-based probe (e.g., fluorophosphonate-rhodamine, FP-Rh) that covalently labels the active site of many serine hydrolases is added. If the inhibitor binds to a specific hydrolase (like MAGL), it will block the subsequent labeling by the fluorescent probe. The reduction in fluorescence intensity for a particular protein band on a gel indicates inhibition.
-
Materials:
-
Mouse brain tissue proteome (or other relevant tissue lysate)
-
Test inhibitor
-
Activity-based probe (e.g., FP-Rhodamine)
-
SDS-PAGE gels and electrophoresis equipment
-
Fluorescence gel scanner
-
-
Procedure:
-
Proteome Incubation: Aliquots of the brain proteome are incubated with varying concentrations of the test inhibitor for 30 minutes at 37°C.
-
Probe Labeling: The FP-Rhodamine probe is added to each reaction and incubated for another 30-60 minutes.
-
Quenching and Separation: The reaction is stopped by adding SDS-loading buffer. The proteins are then separated by size using SDS-PAGE.
-
Visualization: The gel is scanned using a fluorescence scanner to visualize the probe-labeled proteins.
-
Analysis: The fluorescence intensity of the protein band corresponding to MAGL (and other serine hydrolases) is quantified. A decrease in intensity in the inhibitor-treated lanes compared to the control lane indicates target engagement and allows for the assessment of selectivity across the entire enzyme class.
-
Acetic Acid-Induced Writhing Test for Analgesia
This is a common in vivo model for assessing the efficacy of peripherally acting analgesics.
-
Objective: To evaluate the antinociceptive (pain-relieving) effects of a MAGL inhibitor.
-
Principle: Intraperitoneal (i.p.) injection of a mild irritant, such as acetic acid, induces a characteristic stretching and writhing behavior in mice, which is a response to visceral pain. An effective analgesic will reduce the number of these writhes.
-
Materials:
-
Swiss albino mice (or other appropriate strain)
-
Test inhibitor (formulated for i.p. injection)
-
Vehicle control
-
0.6-0.7% acetic acid solution
-
Observation chambers
-
-
Procedure:
-
Animal Acclimation and Grouping: Animals are acclimated to the testing environment and randomly assigned to control and test groups.
-
Inhibitor Administration: Mice are administered the test inhibitor or vehicle control via i.p. injection at a predetermined time before the acetic acid challenge (e.g., 30 minutes).
-
Induction of Writhing: Each mouse receives an i.p. injection of the acetic acid solution (typically 10 ml/kg).
-
Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber. After a short latency period (e.g., 5 minutes), the number of writhes (defined as a wave of constriction of the abdominal muscles followed by extension of the hind limbs) is counted for a set period (e.g., 10-20 minutes).
-
Data Analysis: The mean number of writhes for each treatment group is calculated. The percentage of inhibition is determined by comparing the mean writhes of the inhibitor-treated groups to the vehicle-treated control group. A significant reduction in the number of writhes indicates an analgesic effect.
-
This guide provides a foundational comparison of JJKK-048 with other key MAGL inhibitors. The exceptional potency and high selectivity of JJKK-048 position it as a valuable tool for preclinical research into the endocannabinoid system and as a potential scaffold for the development of novel therapeutics. The provided experimental protocols offer a standardized framework for the continued evaluation and comparison of next-generation MAGL inhibitors.
References
- 1. Activity-Based Protein Profiling of Serine Hydrolases in Bacteria: Methods and Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity-Based Protein Profiling Delivers Selective Drug Candidate ABX-1431, a Monoacylglycerol Lipase Inhibitor, To Control Lipid Metabolism in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selectivity of Inhibitors of Endocannabinoid Biosynthesis Evaluated by Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of JJKK-048 and Dual MAGL-FAAH Inhibitors for Endocannabinoid System Modulation
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the selective MAGL inhibitor JJKK-048 and dual MAGL-FAAH inhibitors. This document synthesizes experimental data on their respective mechanisms of action, potencies, and in vivo effects to inform strategic decisions in the development of novel therapeutics targeting the endocannabinoid system.
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes, including pain, inflammation, mood, and memory. The primary endogenous cannabinoids, anandamide (AEA) and 2-arachidonoylglycerol (2-AG), are tightly regulated by the metabolic enzymes fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), respectively. Inhibition of these enzymes presents a promising therapeutic strategy to enhance endocannabinoid signaling. This guide contrasts the pharmacological profiles of the highly selective MAGL inhibitor, JJKK-048, with those of dual MAGL-FAAH inhibitors, exemplified by JZL195.
Mechanism of Action: Selective vs. Dual Enzyme Inhibition
JJKK-048 is a potent and highly selective inhibitor of MAGL, the primary enzyme responsible for the degradation of 2-AG. Its mechanism of action focuses on elevating the levels of 2-AG, thereby amplifying its signaling through cannabinoid receptors, primarily CB1 and CB2. This targeted approach aims to harness the therapeutic benefits associated with enhanced 2-AG signaling while minimizing off-target effects.
In contrast, dual MAGL-FAAH inhibitors, such as JZL195, simultaneously block the activity of both MAGL and FAAH.[1][2] This dual inhibition leads to a concurrent elevation of both 2-AG and AEA levels in the brain and peripheral tissues. The combined increase in these two major endocannabinoids results in a broader and potentially more potent modulation of the ECS, as AEA and 2-AG can have both distinct and overlapping physiological roles.
In Vitro Potency and Selectivity
The in vitro inhibitory potency and selectivity of these compounds are critical determinants of their pharmacological profiles. JJKK-048 demonstrates exceptional potency for MAGL with an IC50 value of 0.4 nM. Importantly, it exhibits remarkable selectivity, being over 13,000-fold more selective for MAGL than for FAAH and approximately 630-fold more selective than for ABHD6, another enzyme implicated in 2-AG hydrolysis.
JZL195, a representative dual inhibitor, displays potent inhibition of both enzymes with IC50 values of 2 nM for FAAH and 4 nM for MAGL. This balanced, high-potency inhibition of both major endocannabinoid-degrading enzymes is the defining characteristic of this class of compounds.
| Compound | Target | IC50 (nM) | Selectivity |
| JJKK-048 | MAGL | 0.4 | >13,000-fold vs. FAAH |
| FAAH | >5200 | ~630-fold vs. ABHD6 | |
| ABHD6 | ~252 | ||
| JZL195 | MAGL | 4 | N/A (Dual Inhibitor) |
| FAAH | 2 |
In Vivo Effects: A Comparative Overview
The distinct mechanisms of action of JJKK-048 and dual MAGL-FAAH inhibitors translate into different in vivo pharmacological profiles, particularly concerning analgesia and cannabimimetic side effects.
Analgesia
Both JJKK-048 and dual inhibitors have demonstrated efficacy in preclinical pain models. JJKK-048 produces significant analgesia in the acetic acid-induced writhing test at doses of 0.5 and 1 mg/kg (i.p.) and in the tail-immersion test at higher doses of 1-2 mg/kg (i.p.).
Dual inhibitors like JZL195 also produce robust dose-dependent analgesia in various pain models, including the tail immersion and acetic acid writhing tests. Notably, some studies suggest that the dual inhibition strategy may lead to a greater maximal anti-allodynic effect compared to selective inhibition of either FAAH or MAGL alone.
Cannabimimetic Side Effects
A key differentiator between these two classes of inhibitors is their propensity to induce cannabimimetic side effects, such as catalepsy and hypomotility, which are characteristic of direct CB1 receptor agonists like Δ⁹-tetrahydrocannabinol (THC).
JJKK-048, at analgesic doses, does not induce catalepsy. This suggests that selective MAGL inhibition can provide pain relief without the full spectrum of CB1-mediated side effects.
In contrast, dual MAGL-FAAH inhibition with compounds like JZL195 has been shown to produce a broader range of cannabimimetic effects, including catalepsy and significant hypomotility. This is attributed to the synergistic action of elevated 2-AG and AEA levels, which more closely mimics the effects of a direct CB1 agonist.
| Compound | In Vivo Model | Effective Dose (i.p.) | Catalepsy Induction |
| JJKK-048 | Acetic Acid Writhing Test | 0.5 - 1 mg/kg | No |
| Tail-Immersion Test | 1 - 2 mg/kg | No | |
| JZL195 | Tail Immersion Test | 20 mg/kg | Yes |
| Acetic Acid Writhing Test | Not specified | Yes |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the targeted signaling pathways and a general experimental workflow for inhibitor characterization.
Caption: Targeted signaling pathways for selective and dual inhibitors.
Caption: General experimental workflow for inhibitor characterization.
Detailed Experimental Protocols
MAGL/FAAH Enzyme Activity Assays (Fluorometric Method)
This protocol describes a general method for determining the in vitro inhibitory activity of compounds against MAGL and FAAH using a fluorometric substrate.
-
Materials:
-
Recombinant human MAGL or FAAH enzyme
-
Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA for FAAH)
-
Fluorogenic substrate (e.g., AMC-arachidonoyl amide for FAAH)
-
Test compounds (JJKK-048 or dual inhibitors) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, the diluted enzyme, and the test compound solution (or DMSO for control wells).
-
Incubate the plate for a specified time (e.g., 5 minutes at 37°C) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence intensity kinetically over a period of time (e.g., 30 minutes) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 340-360/450-465 nm for AMC-based substrates).
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the control and calculate the IC50 value.
-
Acetic Acid-Induced Writhing Test
This in vivo model is used to assess visceral pain and the analgesic effects of test compounds.
-
Animals: Male mice (e.g., Swiss albino).
-
Materials:
-
Test compound (JJKK-048 or dual inhibitor)
-
Vehicle control (e.g., saline with a solubilizing agent)
-
Acetic acid solution (e.g., 0.7% in saline)
-
Syringes and needles for administration
-
-
Procedure:
-
Acclimate the mice to the testing environment.
-
Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal injection).
-
After a predetermined time (e.g., 30 minutes), administer the acetic acid solution intraperitoneally.
-
Immediately place the mouse in an observation chamber.
-
After a short latency period (e.g., 5 minutes), count the number of writhes (a characteristic stretching and constriction of the abdomen) over a defined period (e.g., 10-15 minutes).
-
Compare the number of writhes in the treated groups to the vehicle control group to determine the analgesic effect.
-
Catalepsy Bar Test
This test is used to measure catalepsy, a state of motor immobility, often induced by compounds that strongly activate CB1 receptors.
-
Animals: Male mice or rats.
-
Materials:
-
Test compound
-
Vehicle control
-
A horizontal bar elevated above a surface (e.g., 4-9 cm high).
-
-
Procedure:
-
Administer the test compound or vehicle control.
-
At specified time points after administration, gently place the animal's forepaws on the elevated bar.
-
Measure the time it takes for the animal to remove both forepaws from the bar (descent latency).
-
A pre-defined cut-off time is typically used (e.g., 60 seconds). An animal remaining on the bar for the cut-off duration is considered cataleptic.
-
Repeat the test at multiple time points to assess the onset and duration of the cataleptic effect.
-
Conclusion
The choice between a selective MAGL inhibitor like JJKK-048 and a dual MAGL-FAAH inhibitor depends on the desired therapeutic outcome and tolerance for potential side effects. JJKK-048 offers a highly targeted approach to augmenting 2-AG signaling, which has been shown to produce analgesia with a reduced risk of cannabimimetic side effects. This profile may be advantageous for treating conditions where pain is a primary symptom and a favorable safety profile is paramount.
Dual MAGL-FAAH inhibitors provide a more profound and broader modulation of the endocannabinoid system. This may translate to greater efficacy in certain conditions, particularly those that may benefit from the synergistic actions of both 2-AG and AEA. However, this comes with a higher likelihood of producing a wider range of cannabinoid-like effects, which could be therapeutically beneficial in some contexts but may be considered undesirable side effects in others. Further research is necessary to fully elucidate the therapeutic potential and liabilities of each approach in various disease models.
References
JJKK-048: A Comparative Analysis of Potency Against Human and Mouse Monoacylglycerol Lipase
A detailed guide for researchers on the comparative potency and experimental assessment of the MAGL inhibitor JJKK-048.
This guide provides a comprehensive comparison of the potency of the novel monoacylglycerol lipase (MAGL) inhibitor, JJKK-048, against both human and mouse MAGL. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental protocols for inhibitor assessment, and visualizes critical pathways and workflows to facilitate a deeper understanding of JJKK-048's biochemical activity.
Potency and Selectivity Overview
JJKK-048 has emerged as a highly potent and selective inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] By inhibiting MAGL, JJKK-048 effectively increases the levels of 2-AG in the brain and peripheral tissues, making it a valuable tool for studying the therapeutic potential of enhancing endocannabinoid signaling in conditions such as pain and neurodegenerative diseases.[3][4][5]
JJKK-048 demonstrates picomolar potency against both human and mouse MAGL, with a slight preference for the human enzyme. Its mechanism of action involves the covalent modification of the active site serine (S122) within MAGL, forming a stable carbamate adduct that inactivates the enzyme. Furthermore, JJKK-048 exhibits remarkable selectivity for MAGL over other related enzymes in the endocannabinoid system, such as fatty acid amide hydrolase (FAAH) and α/β-hydrolase domain containing 6 (ABHD6).
Comparative Potency of MAGL Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of JJKK-048 against human and mouse MAGL, alongside data for other commonly used MAGL inhibitors, JZL184 and KML29, for comparative purposes.
| Inhibitor | Human MAGL IC50 | Mouse MAGL IC50 | Reference(s) |
| JJKK-048 | 214 pM | 363 pM | |
| JZL184 | ~8 nM | 8 nM | |
| KML29 | 2.5 nM | 4 nM |
Signaling Pathway of MAGL and its Inhibition
Monoacylglycerol lipase plays a critical role in terminating the signaling of the endocannabinoid 2-arachidonoylglycerol (2-AG). By hydrolyzing 2-AG into arachidonic acid and glycerol, MAGL not only reduces the activation of cannabinoid receptors (CB1 and CB2) but also supplies the precursor for the synthesis of pro-inflammatory prostaglandins. Inhibition of MAGL by compounds like JJKK-048 blocks this degradation, leading to elevated 2-AG levels and consequently enhanced cannabinoid signaling and reduced prostaglandin production.
Experimental Protocols
The potency of JJKK-048 and other MAGL inhibitors is typically assessed using a competitive activity-based protein profiling (ABPP) assay or a fluorogenic substrate assay.
Competitive Activity-Based Protein Profiling (ABPP)
This method provides a direct measure of an inhibitor's ability to engage with its target enzyme within a complex biological sample, such as brain or cell lysates.
Protocol Outline:
-
Proteome Preparation: Homogenize mouse or human brain tissue (or cells overexpressing MAGL) in a suitable lysis buffer (e.g., Tris-buffered saline) and prepare proteome lysates by centrifugation.
-
Inhibitor Incubation: Pre-incubate aliquots of the proteome with varying concentrations of the test inhibitor (e.g., JJKK-048) or vehicle (DMSO) for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
-
Probe Labeling: Add a fluorescently tagged, broad-spectrum serine hydrolase activity-based probe (e.g., fluorophosphonate-rhodamine, FP-rhodamine) to each sample and incubate for a further defined period (e.g., 30 minutes). This probe will covalently label the active site of serine hydrolases that were not blocked by the inhibitor.
-
SDS-PAGE and Fluorescence Scanning: Quench the labeling reaction by adding SDS-loading buffer. Separate the proteins by SDS-PAGE. Visualize the labeled serine hydrolases by scanning the gel for fluorescence. The intensity of the band corresponding to MAGL will be inversely proportional to the potency of the inhibitor.
-
Data Analysis: Quantify the fluorescence intensity of the MAGL band for each inhibitor concentration. Calculate the IC50 value by plotting the percentage of MAGL inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Fluorogenic Substrate Assay
This assay measures the enzymatic activity of MAGL by monitoring the hydrolysis of a synthetic substrate that releases a fluorescent product.
Protocol Outline:
-
Enzyme Preparation: Use purified recombinant human or mouse MAGL, or cell lysates containing the overexpressed enzyme.
-
Inhibitor Incubation: In a microplate format, pre-incubate the enzyme with a range of inhibitor concentrations or vehicle for a specified time.
-
Substrate Addition: Initiate the enzymatic reaction by adding a fluorogenic MAGL substrate (e.g., 4-methylumbelliferyl acetate or a custom substrate).
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a plate reader. The rate of the reaction is proportional to the MAGL activity.
-
Data Analysis: Determine the initial reaction velocity for each inhibitor concentration. Calculate the IC50 value by plotting the percentage of MAGL inhibition against the logarithm of the inhibitor concentration.
Experimental Workflow for Assessing MAGL Inhibition
The following diagram illustrates the typical workflow for evaluating the potency and selectivity of a novel MAGL inhibitor.
References
- 1. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of monoacylglycerol lipase by troglitazone, N-arachidonoyl dopamine and the irreversible inhibitor JZL184: comparison of two different assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative biochemical characterization of the monoacylglycerol lipase inhibitor KML29 in brain, spinal cord, liver, spleen, fat and muscle tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
JJKK-048: A Comparative Guide to its Cross-Reactivity with Serine Hydrolases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selective monoacylglycerol lipase (MAGL) inhibitor, JJKK-048, and its cross-reactivity with other serine hydrolases. The information is compiled to offer an objective overview supported by available experimental data, aiding in the evaluation of JJKK-048 for research and therapeutic development.
Executive Summary
JJKK-048 is a potent and highly selective inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid signaling pathway.[1] Its mechanism of action involves the covalent modification of the active site serine residue of MAGL. Due to its high potency and selectivity, JJKK-048 serves as a valuable chemical probe for studying the physiological and pathological roles of MAGL. This guide summarizes the quantitative data on its selectivity, details the experimental methods used for its characterization, and provides a visual representation of the relevant biological pathway and experimental workflow.
Quantitative Comparison of Inhibitory Activity
The selectivity of JJKK-048 has been primarily assessed against other key enzymes in the endocannabinoid system and the broader serine hydrolase family using activity-based protein profiling (ABPP). The following table summarizes the available quantitative data on the inhibitory potency and selectivity of JJKK-048.
| Target Enzyme | IC50 (human) | Selectivity Ratio (over hMAGL) | Notes |
| Monoacylglycerol Lipase (MAGL) | 0.4 nM | - | Primary target. JJKK-048 is an ultrapotent inhibitor. |
| Fatty Acid Amide Hydrolase (FAAH) | >5.2 µM | >13,000-fold | Significantly less potent against FAAH, another key enzyme in endocannabinoid metabolism. |
| α/β-hydrolase domain 6 (ABHD6) | ~252 nM | ~630-fold | Shows moderate selectivity over ABHD6, which also participates in 2-AG metabolism. |
| α/β-hydrolase domain 12 (ABHD12) | >1 µM | >2,500-fold | Resistant to inhibition by JJKK-048 at concentrations up to 1 µM. |
| Other Serine Hydrolases | Not detected | High | In competitive ABPP profiling of mouse brain membrane proteome, MAGL was the only detectable target for JJKK-048 at concentrations up to 100 nM.[1] |
Experimental Protocols
The cross-reactivity of JJKK-048 with other serine hydrolases is typically evaluated using a competitive activity-based protein profiling (ABPP) workflow. This technique allows for the assessment of inhibitor potency and selectivity directly in complex biological samples.
Competitive Activity-Based Protein Profiling (ABPP)
Objective: To determine the potency and selectivity of JJKK-048 against active serine hydrolases in a complex proteome (e.g., mouse brain lysate).
Materials:
-
JJKK-048
-
Mouse brain tissue
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors)
-
Broad-spectrum serine hydrolase activity-based probe (ABP), such as a fluorophosphonate coupled to a reporter tag (e.g., TAMRA-FP or Biotin-FP).
-
SDS-PAGE gels and buffers
-
Fluorescence gel scanner or streptavidin-HRP and chemiluminescence reagents for western blotting.
-
Mass spectrometer for proteomic analysis (for in-depth profiling).
Procedure:
-
Proteome Preparation: Mouse brain tissue is homogenized in lysis buffer on ice. The lysate is then centrifuged to pellet cellular debris, and the supernatant (proteome) is collected. Protein concentration is determined using a standard assay (e.g., BCA).
-
Competitive Inhibition: Aliquots of the proteome are pre-incubated with varying concentrations of JJKK-048 (or vehicle control) for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37 °C) to allow for target engagement.
-
Activity-Based Probe Labeling: A broad-spectrum serine hydrolase ABP (e.g., TAMRA-FP) is added to each reaction and incubated for a specific time (e.g., 15-30 minutes) to label the active sites of serine hydrolases that were not inhibited by JJKK-048.
-
SDS-PAGE Analysis: The reactions are quenched by adding SDS-loading buffer and boiling. The samples are then resolved by SDS-PAGE.
-
Visualization and Quantification:
-
Fluorescence Scanning: If a fluorescent probe was used, the gel is scanned using a fluorescence imager. The intensity of the fluorescent bands corresponding to different serine hydrolases is quantified. A decrease in band intensity in the presence of JJKK-048 indicates inhibition.
-
Western Blotting: If a biotinylated probe was used, the proteins are transferred to a membrane, which is then probed with streptavidin-HRP and a chemiluminescent substrate.
-
-
Data Analysis: The intensity of the bands is normalized to the vehicle control. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the JJKK-048 concentration and fitting the data to a dose-response curve. Selectivity is determined by comparing the IC50 values for MAGL to those of other identified serine hydrolases.
Visualizations
Monoacylglycerol Lipase (MAGL) Signaling Pathway
The following diagram illustrates the central role of MAGL in the endocannabinoid system and the impact of its inhibition by JJKK-048.
Caption: Role of MAGL in the endocannabinoid system and its inhibition by JJKK-048.
Experimental Workflow for Cross-Reactivity Profiling
The diagram below outlines the key steps in the competitive activity-based protein profiling (ABPP) method used to assess the selectivity of JJKK-048.
Caption: Workflow for competitive ABPP to determine JJKK-048 selectivity.
References
JJKK 048: A New Frontier in MAGL Inhibition Surpassing First-Generation Compounds in Efficacy and Selectivity
For Immediate Release
In the landscape of neurodegenerative disease, pain, and cancer research, the strategic inhibition of monoacylglycerol lipase (MAGL) has emerged as a promising therapeutic avenue. A novel inhibitor, JJKK 048, is demonstrating marked superiority in both potency and selectivity when compared to first-generation MAGL inhibitors such as JZL184 and SAR127303. This guide provides a comprehensive comparison of this compound with its predecessors, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Quantitative Comparison of MAGL Inhibitors
The efficacy of this compound is underscored by its exceptionally low half-maximal inhibitory concentration (IC50) values, indicating a higher potency than first-generation inhibitors. The following tables summarize the key quantitative data for this compound, JZL184, and SAR127303.
Table 1: In Vitro Potency of MAGL Inhibitors (IC50)
| Compound | Human MAGL | Mouse MAGL | Rat MAGL |
| This compound | 214 pM[1] | 363 pM[1] | 275 pM[1] |
| JZL184 | 8 nM[2][3] | 8 nM | - |
| SAR127303 | 29 nM | 3.8 nM | - |
Table 2: In Vivo Efficacy of MAGL Inhibitors in Mice
| Compound | Dose for ~80-90% Brain MAGL Inhibition | Resulting Increase in Brain 2-AG Levels |
| This compound | 1-4 mg/kg (i.p.) | ~9-fold increase at 0.5 mg/kg |
| JZL184 | 16-40 mg/kg (i.p.) | ~8-fold increase at 40 mg/kg |
| KML29 (First-Gen) | 20 mg/kg (i.p.) | - |
Table 3: Selectivity of MAGL Inhibitors
| Compound | Selectivity over FAAH | Selectivity over ABHD6 |
| This compound | >13,000-fold | ~630-fold |
| JZL184 | >100-300-fold | - |
Delving into the Experimental Protocols
The data presented above are derived from rigorous experimental methodologies. Understanding these protocols is crucial for the accurate interpretation and replication of these findings.
MAGL Activity Assay (Fluorometric)
This assay is a common method to determine the in vitro potency of MAGL inhibitors.
-
Preparation of Reagents : A fluorogenic substrate for MAGL is prepared in a suitable buffer (e.g., HEPES buffer). The test compounds (this compound, JZL184, etc.) are serially diluted to various concentrations.
-
Enzyme Preparation : Human or mouse MAGL, either as a recombinant protein or in cell/tissue lysates, is prepared.
-
Inhibition Reaction : The MAGL enzyme preparation is pre-incubated with the various concentrations of the inhibitor for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
-
Substrate Addition : The fluorogenic substrate is added to initiate the enzymatic reaction.
-
Signal Detection : The hydrolysis of the substrate by MAGL results in the release of a fluorescent product. The fluorescence intensity is measured over time using a plate reader.
-
Data Analysis : The rate of the enzymatic reaction is calculated from the linear phase of the fluorescence signal. The percentage of inhibition at each inhibitor concentration is determined relative to a control without any inhibitor. The IC50 value is then calculated by fitting the data to a dose-response curve.
Activity-Based Protein Profiling (ABPP) for Selectivity
ABPP is a powerful chemoproteomic technique used to assess the selectivity of an inhibitor against a whole class of enzymes in a native biological sample.
-
Sample Preparation : Proteomes from mouse brain or other tissues are prepared.
-
Inhibitor Treatment : The proteomes are treated with the MAGL inhibitor (e.g., this compound) at a specific concentration.
-
Probe Labeling : A broad-spectrum activity-based probe for serine hydrolases (e.g., a fluorophosphonate probe tagged with a fluorescent reporter) is added to the proteome. This probe covalently binds to the active site of serine hydrolases that were not blocked by the test inhibitor.
-
Gel Electrophoresis : The proteins in the proteome are separated by size using SDS-PAGE.
-
Visualization : The gel is scanned for fluorescence. The intensity of the fluorescent bands corresponding to different serine hydrolases indicates their activity. A decrease in the fluorescence of the MAGL band and the absence of changes in the bands of other serine hydrolases (like FAAH) demonstrate the potency and selectivity of the inhibitor.
In Vivo Assessment of MAGL Inhibition in Mice
This experimental workflow evaluates the efficacy of the inhibitor in a living organism.
-
Animal Dosing : Mice are administered the MAGL inhibitor (e.g., this compound or JZL184) via a specific route, typically intraperitoneal (i.p.) injection, at various doses.
-
Tissue Collection : After a defined period, the animals are euthanized, and tissues of interest (e.g., brain, liver) are collected.
-
Assessment of MAGL Activity : The level of MAGL inhibition in the collected tissues is determined using either ABPP or an ex vivo activity assay on the tissue homogenates.
-
Measurement of Endocannabinoid Levels : The levels of the primary MAGL substrate, 2-arachidonoylglycerol (2-AG), and other endocannabinoids like anandamide (AEA) in the tissues are quantified using techniques such as liquid chromatography-mass spectrometry (LC-MS). A significant and selective increase in 2-AG levels indicates effective MAGL inhibition.
-
Behavioral Studies : The physiological and behavioral effects of MAGL inhibition are assessed through various tests, such as analgesia in pain models (e.g., writhing test, tail-immersion test) and assessment of cannabimimetic side effects (e.g., hypomotility, catalepsy).
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.
References
JJKK-048: An Emerging Anti-Tumor Agent in Preclinical Development
For Immediate Release
[City, State] – JJKK-048, a potent and highly selective monoacylglycerol lipase (MAGL) inhibitor, is showing promise in preclinical studies for its potential anti-tumor effects. While direct in vivo efficacy data for JJKK-048 in cancer models is not yet publicly available, research into its mechanism of action and the broader class of MAGL inhibitors suggests a strong rationale for its continued investigation as a cancer therapeutic. This guide provides a comparative overview of the preclinical data available for MAGL inhibitors in oncology, offering a predictive lens through which to view the potential of JJKK-048.
Monoacylglycerol lipase is a key enzyme in the endocannabinoid system, primarily responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1] Elevated MAGL activity has been observed in several aggressive cancers, where it contributes to a pro-tumorigenic lipid signaling network that promotes cancer cell migration, invasion, survival, and tumor growth.[1] By inhibiting MAGL, compounds like JJKK-048 can disrupt this network, presenting a novel therapeutic strategy.
Recent in vitro studies have demonstrated that JJKK-048 can effectively reduce hypoxia-induced resistance to the multi-kinase inhibitor regorafenib in triple-negative breast cancer cells.[2][3] This effect is achieved by downregulating the expression of the ABCG2 drug efflux transporter, suggesting that JJKK-048 could be a valuable component of combination therapies to overcome chemoresistance.[2]
Comparative In Vivo Anti-Tumor Efficacy of MAGL Inhibitors
To contextualize the potential of JJKK-048, this guide presents a summary of in vivo anti-tumor data from studies on other well-characterized MAGL inhibitors, JZL184 and URB602. These studies provide compelling evidence for the anti-cancer activity of MAGL inhibition in various tumor models.
| Compound | Cancer Model | Animal Model | Treatment Regimen | Key Findings | Reference |
| JZL184 | A549 Lung Carcinoma (Xenograft) | Athymic Nude Mice | 4, 8, or 16 mg/kg, i.p., every 72h for 4 weeks | Profound, dose-dependent decrease in tumor volume. Significant reduction in the angiogenesis marker CD31 at doses of 8 mg/kg and above. | |
| URB602 | HCT 116 Colorectal Carcinoma (Xenograft) | Athymic Nude Mice | Not specified | Significant reduction in xenograft tumor volume. Associated with downregulation of pro-angiogenic factors VEGF and FGF-2, and the cell cycle regulator cyclin D1. | |
| JZL184 | KP Murine Lung Adenocarcinoma (Syngeneic) | C57BL/6 Mice | Not specified | Reduced tumor burden compared to controls. |
Experimental Protocols
The following are generalized experimental protocols for in vivo xenograft studies, based on the methodologies reported for the MAGL inhibitors JZL184 and URB602.
Subcutaneous Xenograft Model
This model is commonly used to assess the efficacy of anti-tumor agents on solid tumors.
-
Cell Culture: Human cancer cell lines (e.g., A549 lung carcinoma, HCT 116 colorectal carcinoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).
-
Animal Models: Immunocompromised mice, typically athymic nude mice (4-6 weeks old), are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: A suspension of cancer cells (typically 1 x 107 cells in a volume of 100-200 µL of a solution like PBS or a mixture with Matrigel) is injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: Volume = 0.52 x (length) x (width)2.
-
Drug Administration: Once tumors reach a predetermined size (e.g., 250-300 mm³), animals are randomized into treatment and control groups. The investigational drug (e.g., JZL184) or vehicle is administered according to a specified regimen (e.g., intraperitoneal injection at a given dose and schedule).
-
Endpoint Analysis: At the end of the study, animals are euthanized, and tumors are excised, weighed, and may be processed for further analysis (e.g., immunohistochemistry for biomarkers like CD31).
Visualizing the Pathway and Process
To better understand the context of JJKK-048's action, the following diagrams illustrate the proposed signaling pathway and a typical experimental workflow.
Caption: MAGL inhibition by JJKK-048 increases 2-AG levels and reduces pro-tumorigenic prostaglandins.
References
Safety Operating Guide
Personal protective equipment for handling JJKK 048
Essential Safety and Handling Guide for JJKK 048
This guide provides critical safety and logistical information for the handling and disposal of this compound, a potent and selective monoacylglycerol lipase (MAGL) inhibitor. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.
Properties of this compound
| Property | Value |
| Chemical Name | 4-[Bis(1,3-benzodioxol-5-yl)methyl]-1-piperidinyl]-1H-1,2,4-triazol-1-yl-methanone |
| CAS Number | 1515855-97-6 |
| Molecular Formula | C₂₃H₂₂N₄O₅ |
| Molecular Weight | 434.44 g/mol |
| Purity | ≥98% |
| Solubility | Soluble to 100 mM in DMSO |
| Storage | Store at -20°C |
| Biological Activity | Potent and selective monoacylglycerol lipase (MAGL) inhibitor (IC₅₀ = 0.4 nM). |
Personal Protective Equipment (PPE)
A thorough hazard assessment should be conducted for all specific operations involving this compound. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific PPE | Purpose and Remarks |
| Body Protection | Fully fastened laboratory coat. | Protects skin and clothing from contamination. |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes or airborne particles. Safety glasses must have side-shields and be marked with "Z87" to signify adherence to ANSI Z87.1 standards. |
| Hand Protection | Nitrile or Neoprene gloves (double-gloving recommended). | Prevents skin contact. Disposable nitrile gloves provide limited protection for incidental exposure and should be removed immediately after contact. Always check for breakthrough times and consider using Silver Shield gloves under disposable nitrile gloves for added protection. |
| Respiratory Protection | N95 or higher-rated respirator. | Recommended when handling the compound as a powder outside of a certified chemical fume hood to prevent inhalation of fine particles. |
Operational Plan for Handling this compound
Preparation
-
Designated Area: All work with this compound should be conducted in a designated and controlled area, such as a certified chemical fume hood.
-
PPE: Before entering the designated area, don all required personal protective equipment as outlined in the table above.
-
Emergency Equipment: Ensure that an emergency plan is in place and that all personnel are familiar with the location and operation of safety showers, eyewash stations, and first aid kits.
Weighing and Aliquoting
-
Perform all manipulations of powdered this compound within a chemical fume hood or a powder-containment balance enclosure to prevent the generation of dust.
-
Use disposable weighing boats and spatulas to avoid cross-contamination.
-
Handle the compound with care to minimize the creation of airborne particles.
-
Close the primary container immediately after dispensing.
Solution Preparation
-
Prepare all solutions within a certified chemical fume hood.
-
Slowly add the solid this compound to the solvent to avoid splashing.
-
If necessary, use a vortex mixer or sonicator to aid dissolution, ensuring the container is securely capped.
-
Clearly label all containers with the compound name, concentration, solvent, and date of preparation.
Storage
-
Store this compound in a clearly labeled, tightly sealed container at -20°C.
-
Keep the compound in a designated, ventilated, and access-controlled storage area.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Incident | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
| Spill | Evacuate the immediate area and alert colleagues and the laboratory supervisor. For a small spill, if you are trained, use an appropriate spill kit while wearing full PPE. For large spills, evacuate the laboratory and contact the institutional safety office. |
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all contaminated solid waste, including used gloves, weighing boats, and paper towels, in a designated and clearly labeled hazardous waste container. |
| Liquid Waste | Collect all liquid waste containing this compound in a designated, clearly labeled, and sealed hazardous waste bottle. Do not mix with other waste streams unless compatibility has been confirmed. |
| Sharps | Dispose of any contaminated sharps, such as needles or razor blades, in a designated sharps container. |
| Final Disposal | Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. |
Experimental Workflow and Safety Logic
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
